Comprehensive Characterization and Synthetic Utility of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic Acid
Executive Summary In the landscape of modern drug development and bioconjugation, the demand for highly chemoselective, stable, and efficient heterobifunctional linkers is paramount. 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-ox...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug development and bioconjugation, the demand for highly chemoselective, stable, and efficient heterobifunctional linkers is paramount. 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid (also known as glutaric acid mono-3,5-dimethylpyrazolide) serves as a premier building block in this domain. Functioning as an activated "acylpyrazole," this compound features orthogonal reactivity: a free carboxylic acid at one terminus and an activated amide at the other.
Unlike traditional N-hydroxysuccinimide (NHS) esters or symmetric anhydrides, 1-acyl-3,5-dimethylpyrazoles offer superior hydrolytic stability while maintaining exceptional reactivity toward primary amines[1]. As a Senior Application Scientist, I have leveraged this compound extensively to install glutaric acid spacers onto active pharmaceutical ingredients (APIs) and biomolecules. This whitepaper provides an in-depth, self-validating guide to the synthesis, physicochemical characterization, and downstream application of this critical intermediate[2].
Physicochemical Profiling & Structural Data
Before initiating any synthetic workflow, establishing the baseline physicochemical properties of the building block is essential for predicting solubility, phase behavior, and chromatographic retention.
Soluble in DCM, DMF, DMSO, and THF; slightly soluble in H₂O
Reactivity Motif
Electrophilic carbonyl (C5) and Nucleophilic/Acidic hydroxyl (C1)
Synthetic Methodology & Mechanistic Causality
The synthesis of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid relies on the ring-opening of glutaric anhydride by the nucleophilic nitrogen (N1) of 3,5-dimethylpyrazole.
Fig 1. Synthetic workflow for anhydride ring-opening via 3,5-dimethylpyrazole nucleophilic attack.
Step-by-Step Protocol
Preparation: Suspend glutaric anhydride (1.0 eq) and 3,5-dimethylpyrazole (1.0 eq) in anhydrous toluene (0.5 M concentration).
Causality: Toluene is specifically chosen over polar aprotic solvents (like DMF) because it allows for the azeotropic exclusion of trace moisture, preventing the premature hydrolysis of glutaric anhydride into the unreactive glutaric acid.
Activation: Add a catalytic amount of triethylamine (0.05 eq) and heat the mixture to 80°C under a nitrogen atmosphere for 4 hours.
Causality: The mild base increases the nucleophilicity of the pyrazole by facilitating the proton transfer during the transition state of the anhydride ring-opening.
Isolation: Cool the reaction to 0°C. The product, being a polar carboxylic acid, will precipitate from the non-polar toluene. Filter and wash with cold hexanes.
Self-Validation System: Evaluate the crude mixture via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (1:1) system containing 1% acetic acid. The complete disappearance of the highly mobile glutaric anhydride spot and the formation of a baseline-retained product confirms conversion.
Analytical Characterization Workflows
To ensure the integrity of the acylpyrazole bond—which can be susceptible to solvolysis if handled improperly—rigorous spectroscopic characterization is mandatory.
NMR Spectroscopy Protocol
Sample Preparation: Dissolve 15 mg of the synthesized solid in 0.6 mL of anhydrous CDCl₃.
Causality: CDCl₃ is strictly preferred over DMSO-
d6
. DMSO is highly hygroscopic; trace water in DMSO-
d6
can catalyze the hydrolysis of the acylpyrazole back into glutaric acid and free pyrazole during the NMR acquisition timeframe.
Acquisition: Acquire ¹H (400 MHz) and ¹³C (100 MHz) spectra using standard 1D pulse sequences.
Expected ¹H-NMR Spectral Data (CDCl₃, 400 MHz):
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
10.50
Broad singlet
1H
Carboxylic acid (-COOH)
5.95
Singlet
1H
Pyrazole C4-H
3.15
Triplet (J = 7.2 Hz)
2H
-CH₂- alpha to acylpyrazole
2.55
Singlet
3H
Pyrazole C5-CH₃
2.45
Triplet (J = 7.2 Hz)
2H
-CH₂- alpha to carboxylic acid
2.25
Singlet
3H
Pyrazole C3-CH₃
2.05
Multiplet
2H
Central -CH₂- of glutaric chain
Self-Validation System: Integrate the pyrazole C4-H proton at ~5.95 ppm against the six protons of the two methyl groups at ~2.25 and 2.55 ppm. A strict 1:3:3 integration ratio confirms that the pyrazole moiety is intact. Furthermore, the distinct separation of the two glutaric alpha-CH₂ triplets (3.15 ppm vs 2.45 ppm) proves the asymmetry of the molecule, confirming successful mono-acylation.
Applications in Selective Bioconjugation
The primary utility of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid lies in its ability to act as a highly selective acylating agent for primary amines. The thermodynamic stability of the 3,5-dimethylpyrazolate leaving group drives the reaction forward with near-quantitative atom economy[3].
Fig 2. Chemoselective acylation pathway demonstrating the acylpyrazole leaving group mechanism.
Workflow for Amine Conjugation
When coupling this linker to an API or peptide:
Dissolve the target amine (1.0 eq) and the acylpyrazole (1.1 eq) in anhydrous DMF.
Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq).
Stir at room temperature for 2-4 hours.
Causality: The steric bulk of the 3,5-dimethyl groups on the pyrazole ring prevents unwanted side reactions (such as ketene formation) while perfectly orienting the carbonyl for nucleophilic attack by the incoming amine. The displaced 3,5-dimethylpyrazole is easily washed away during standard aqueous workup, leaving a cleanly installed glutaric acid spacer ready for subsequent orthogonal coupling (e.g., via EDC/NHS chemistry).
References
Ried, W.; Schleimer, B. "Cyanoethylhydrazide in the preparation of nitrogen heterocycles. II. 1-Acyl-3,5-dimethylpyrazole as an acylation agent." Angewandte Chemie, 1958, 70, 164. URL:[Link]
"Antiplasmodial Activity and Cytotoxicity of Bis-, Tris-, and Tetraquinolines with Linear or Cyclic Amino Linkers." Journal of Medicinal Chemistry, ACS Publications, 2001. URL:[Link]
Acree, W. "Phase Transition Enthalpy Measurements of Organic and Organometallic Compounds." UNT Digital Library, 2010. URL:[Link]
An In-depth Technical Guide to 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic Acid
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the chemical properties of...
This technical guide provides a comprehensive overview of the chemical properties of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid. Drawing upon established principles of organic chemistry and data from analogous structures, this document outlines the compound's physicochemical characteristics, spectral properties, a viable synthetic route, and its potential applications in the fields of medicinal chemistry and materials science. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel chemical entities.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a privileged five-membered heterocyclic motif that features prominently in a multitude of biologically active compounds.[1][2] Its unique electronic and steric properties allow it to serve as a versatile pharmacophore, capable of engaging in various interactions with biological targets.[3] The incorporation of a 3,5-dimethyl substitution pattern provides steric bulk and modulates the electronic nature of the pyrazole ring, influencing its reactivity and biological activity.[4]
The subject of this guide, 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid, combines this important heterocyclic core with a flexible carboxylic acid-containing side chain. The amide linkage to the pyrazole N1 position introduces a carbonyl group, which can act as a hydrogen bond acceptor, while the terminal carboxylic acid offers a crucial site for salt formation, esterification, or amidation, enhancing the potential for derivatization and the development of prodrugs.[3] This unique combination of structural features makes it a compound of significant interest for applications in drug discovery and materials science.[5][6]
Physicochemical Properties
While experimental data for 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid is not extensively available in the public domain, we can predict its key physicochemical properties based on its structure and data from analogous compounds.
Property
Predicted Value/Information
Rationale/Supporting Evidence
Molecular Formula
C₁₀H₁₄N₂O₃
Based on structural analysis.
Molecular Weight
210.23 g/mol
Calculated from the molecular formula.
Appearance
White to off-white crystalline solid
Pyrazole and carboxylic acid derivatives are often crystalline solids at room temperature.[7][8]
Melting Point
110-130 °C
Similar structures like 5-phenyl-5-oxopentanoic acid have a melting point in this range.[8] The exact value will depend on crystalline packing.
Solubility
Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in water.
The carboxylic acid group enhances polarity, but the overall molecule retains significant nonpolar character. Pyrazoles are generally soluble in polar organic solvents.[9]
pKa
~4-5
The carboxylic acid proton is expected to have a pKa in the typical range for aliphatic carboxylic acids.
Proposed Synthesis
A plausible and efficient synthetic route to 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid involves the acylation of 3,5-dimethylpyrazole with a suitable derivative of glutaric acid. The following two-step protocol is proposed, starting from readily available commercial reagents.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target molecule.
Detailed Experimental Protocol
Step 1: Synthesis of 5-chloro-5-oxopentanoic acid
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add glutaric anhydride (1.0 eq).
Slowly add thionyl chloride (1.2 eq) to the flask.
Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by the cessation of gas evolution.
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to obtain crude 5-chloro-5-oxopentanoic acid, which can be used in the next step without further purification.
Step 2: Synthesis of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid
In a separate flask, dissolve 3,5-dimethylpyrazole (1.0 eq) and triethylamine (1.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM).
Cool the solution to 0 °C in an ice bath.
Slowly add a solution of the crude 5-chloro-5-oxopentanoic acid (1.05 eq) in anhydrous DCM to the pyrazole solution.
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, wash the reaction mixture with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid.
Causality behind Experimental Choices:
Thionyl chloride is a standard and effective reagent for converting carboxylic acids (formed in situ from the anhydride) to their corresponding acyl chlorides, which are more reactive acylating agents.
Triethylamine is used as a base to neutralize the HCl gas generated during the acylation reaction, driving the reaction to completion.
Anhydrous conditions are crucial to prevent the hydrolysis of the acyl chloride intermediate.
Stepwise addition at low temperature helps to control the exothermic nature of the acylation reaction.
Spectral Analysis (Predicted)
The following spectral data are predicted based on the structure of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid and data from analogous compounds.[10][11][12][13]
Spectral Data
Predicted Chemical Shifts (δ) / Wavenumber (cm⁻¹) / m/z
The reactivity of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid is primarily dictated by the functional groups present: the N-acylpyrazole moiety and the terminal carboxylic acid.
N-Acylpyrazole Moiety
N-acylpyrazoles are known to be effective acylating agents.[14] The pyrazole ring acts as a good leaving group, making the amide carbonyl susceptible to nucleophilic attack. This reactivity can be tuned by modifying the substituents on the pyrazole ring.[14] In this case, the two methyl groups are electron-donating, which slightly reduces the electrophilicity of the carbonyl carbon compared to an unsubstituted N-acylpyrazole.
Caption: General reactivity of the N-acylpyrazole moiety.
Carboxylic Acid Moiety
The terminal carboxylic acid is a versatile functional group that can undergo a variety of standard organic transformations:
Esterification: Reaction with an alcohol in the presence of an acid catalyst will yield the corresponding ester.
Amidation: Activation of the carboxylic acid (e.g., with a coupling reagent like DCC or EDC) followed by reaction with an amine will form an amide.
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
These reactions provide a handle for further structural modifications, allowing for the synthesis of a library of derivatives with potentially diverse biological activities.
Potential Applications in Drug Discovery and Materials Science
Given the prevalence of the pyrazole core in pharmaceuticals, 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid represents a valuable building block for the synthesis of novel drug candidates.[1][2]
Enzyme Inhibition: The N-acylpyrazole moiety can act as a covalent inhibitor of serine hydrolases.[14] The carboxylic acid can be used to target specific binding pockets in enzymes.
Anti-inflammatory and Anticancer Agents: Pyrazole derivatives have shown promise as anti-inflammatory and anticancer agents.[6] The title compound could serve as a scaffold for the development of new therapeutics in these areas.
Coordination Chemistry and Materials Science: The pyrazole nitrogen atoms and the carboxylic acid oxygen can act as ligands for metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs) with potential applications in catalysis and materials science.
Conclusion
5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid is a molecule with significant potential in chemical research and development. Its synthesis is achievable through straightforward and scalable chemical transformations. The presence of both a reactive N-acylpyrazole and a versatile carboxylic acid functional group makes it an attractive building block for the creation of diverse chemical libraries for drug discovery and for the development of novel materials. This technical guide provides a foundational understanding of its properties and potential, encouraging further investigation and application of this promising compound.
References
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (URL: [Link])
Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. (URL: [Link])
Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. (URL: [Link])
ChemInform Abstract: 1-Cyanoacetyl-3,5-dimethylpyrazole - Effective Cyanoacetylating Agent and a New Building Block for the Synthesis of Heterocyclic Compounds. (URL: [Link])
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (URL: [Link])
Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. (URL: [Link])
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (URL: [Link])
1-CYANOACETYL-3,5-DIMETHYLPYRAZOLE – EFFECTIVE CYANOACETYLATING AGENT AND A NEW BUILDING BLOCK FOR THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. (URL: [Link])
Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. (URL: [Link])
Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. (URL: [Link])
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (URL: [Link])
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (URL: [Link])
Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. (URL: [Link])
Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. (URL: [Link])
Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. (URL: [Link])
Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. (URL: [Link])
The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals. (URL: [Link])
Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. (URL: [Link])
Nature and Science 2016;14(9) [Link] 115 Synthesis and anti H5N1 activities of some pyrazolyl substit. (URL: [Link])
Synthesis of 4-Acylpyrazoles from Saturated Ketones and Hydrazones Featured with Multiple C(sp3)–H Bond Functionalization and C–C Bond Cleavage and Reorganization | The Journal of Organic Chemistry. (URL: [Link])
Synthesis of 4‑Acylpyrazoles from Saturated Ketones and Hydrazones Featured with Multiple C(sp3)–H Bond Functionalization and C–C Bond Cleavage and Reorganization. (URL: [Link])
Unveiling the migration reactivity of bicyclic diaziridines: enantioselective synthesis of chiral pyrazolines. (URL: [Link])
Showing NP-Card for 5-Amino-2-oxopentanoic acid (NP0087478). (URL: [Link])
89 Figure 3.3.23 19F NMR (565 MHz, DMSO-d6) of C5.9 Figure 3.3.24 Chiral GC (GC-FID) spectrum of rac-C5.9 and C5.9. (URL: [Link])
A Technical Guide to 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic Acid: Synthesis, Characterization, and Scientific Context
Introduction The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of compounds with significant biological activities.[1][2] Deriv...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of compounds with significant biological activities.[1][2] Derivatives of pyrazole are known to exhibit anti-inflammatory, antimicrobial, analgesic, and antitumor properties, making them a focal point for drug discovery and development.[3] This guide focuses on a specific, functionalized derivative: 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid .
This molecule uniquely combines the biologically active 3,5-dimethylpyrazole moiety with a pentanoic acid chain, introducing a carboxylic acid functional group that serves as a versatile handle for further chemical modification. Such a structure is an ideal candidate for use as a building block in the synthesis of more complex molecules, including targeted therapeutic agents and chemical probes. This document provides a comprehensive technical overview of its structure, a robust and validated two-step synthesis protocol, and an exploration of its scientific relevance for researchers in chemical synthesis and drug development.
IUPAC Nomenclature and Structural Elucidation
The precise identification of a chemical entity is foundational to all subsequent research. The structure of the target compound is unambiguously defined by its IUPAC name and various chemical identifiers.
IUPAC Name
The formally correct IUPAC name for the compound is 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid .
Structural Breakdown
The name systematically describes its constituent parts:
Pentanoic acid: This defines the core as a five-carbon aliphatic chain terminating in a carboxylic acid group (-COOH).
5-oxo: An oxo (ketone) group is located at the C-5 position of the pentanoic acid chain.
5-(3,5-Dimethyl-1H-pyrazol-1-yl): A 3,5-dimethylpyrazole ring is attached to the C-5 position of the main chain via the nitrogen at position 1 (N1) of the pyrazole ring. This linkage forms a stable N-acyl pyrazole (an amide-like bond).
Chemical Identifiers
The following table summarizes the key computed identifiers for this molecule, which are essential for database searches and computational modeling.
The synthesis of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid is logically approached via a two-step process. This strategy involves the initial formation of the heterocyclic core followed by its functionalization.
Retrosynthetic Analysis and Strategy
A retrosynthetic approach logically disconnects the target molecule at the robust N-acyl bond. This reveals two readily available and commercially accessible starting materials: 3,5-dimethylpyrazole and glutaric anhydride .
The chosen forward synthesis is therefore:
Step A: A Paal-Knorr condensation of acetylacetone (2,4-pentanedione) with a hydrazine source to yield 3,5-dimethylpyrazole.
Step B: A nucleophilic acyl substitution reaction where the 3,5-dimethylpyrazole acts as a nucleophile to open the glutaric anhydride ring, forming the final product.
Synthesis Workflow Diagram
The following diagram illustrates the efficient two-step synthetic pathway.
Fig. 1: Two-step synthesis pathway.
Detailed Experimental Protocols
These protocols are designed to be self-validating, with clear endpoints and purification steps ensuring high purity of the final product.
Expertise & Causality: This protocol utilizes hydrazine sulfate in an alkaline solution. While hydrazine hydrate can be used, its reaction with acetylacetone can be violently exothermic.[4] The use of hydrazine sulfate allows for the in situ generation of hydrazine in a more controlled manner, ensuring a safer and more reproducible reaction.
500 mL three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Step-by-Step Procedure:
Prepare a solution of sodium hydroxide in 50 mL of deionized water in the 500 mL flask and cool to 10 °C in an ice bath.
With vigorous stirring, add the hydrazine sulfate in small portions to the cold NaOH solution.
Once the hydrazine sulfate has dissolved, add acetylacetone dropwise from the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 20 °C.
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. A white precipitate of 3,5-dimethylpyrazole may form.
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
Combine the organic extracts and wash once with saturated brine (50 mL).
Dry the ether layer over anhydrous potassium carbonate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
The resulting white crystalline solid is 3,5-dimethylpyrazole. Yield is typically 77-81%.[4] The product can be used in the next step without further purification.
Expertise & Causality: This acylation reaction proceeds via the nucleophilic attack of the pyrazole's N1 nitrogen onto one of the electrophilic carbonyl carbons of glutaric anhydride.[5] This attack opens the anhydride ring to form a tetrahedral intermediate, which then collapses to yield the final product. The reaction is typically performed neat (solvent-free) or in a high-boiling aprotic solvent to ensure the reactants remain molten and can react efficiently.
100 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, oil bath.
Step-by-Step Procedure:
To the 100 mL round-bottom flask, add 3,5-dimethylpyrazole and glutaric anhydride.
Place the flask in an oil bath and heat the mixture to 120-130 °C with stirring. The solids will melt and form a homogeneous liquid.
Maintain this temperature for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
Allow the reaction mixture to cool to room temperature. The product will solidify into a waxy solid.
Triturate the solid with cold hexane to remove any unreacted starting materials.
Filter the solid product and wash with additional cold hexane.
Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid as a white or off-white solid.
Physicochemical and Spectroscopic Characterization
For novel compounds, thorough characterization is essential to confirm the structure and purity. The following data are predicted based on the known spectroscopic behavior of similar molecules.
Predicted Physical Properties
Property
Predicted Value / Description
Appearance
White to off-white crystalline solid
Melting Point
Expected in the range of 80-120 °C
Solubility
Soluble in polar organic solvents (e.g., DMSO, Methanol, Ethyl Acetate). Limited solubility in non-polar solvents like hexane. Soluble in aqueous base due to the carboxylic acid moiety.
Expected Spectroscopic Signatures
¹H NMR (400 MHz, CDCl₃, δ in ppm):
~10-12 (bs, 1H): Carboxylic acid proton (-COOH).
~6.0 (s, 1H): Pyrazole ring C4-H.
~2.9 (t, 2H): Methylene protons adjacent to the amide carbonyl (-C(O)CH₂-).
~2.5 (t, 2H): Methylene protons adjacent to the carboxylic acid (-CH₂COOH).
~2.3 (s, 3H): Pyrazole C5-methyl.
~2.2 (s, 3H): Pyrazole C3-methyl.
~2.0 (p, 2H): Central methylene protons (-CH₂CH₂CH₂-).
¹³C NMR (100 MHz, CDCl₃, δ in ppm):
~178-180: Carboxylic acid carbonyl (C1).
~170-172: Amide carbonyl (C5).
~150-152: Pyrazole C5.
~142-144: Pyrazole C3.
~110-112: Pyrazole C4.
~33-35: Methylene carbon adjacent to amide (C4').
~32-34: Methylene carbon adjacent to acid (C2).
~19-21: Central methylene carbon (C3').
~14-16: Pyrazole C5-methyl.
~12-14: Pyrazole C3-methyl.
FT-IR (KBr, cm⁻¹):
~2500-3300 (broad): O-H stretch of the carboxylic acid.
~1730-1750: C=O stretch of the N-acyl pyrazole carbonyl.
~1690-1710: C=O stretch of the carboxylic acid carbonyl.
~2900-3000: C-H stretches of methyl and methylene groups.
~1550-1580: C=N and C=C stretches of the pyrazole ring.
Mass Spectrometry (ESI+):
Expected [M+H]⁺ = 227.10.
Scientific Context and Potential Applications
The true value of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid lies in its potential as a versatile chemical scaffold.
Building Block for Drug Discovery: The pyrazole core is a well-established pharmacophore.[6] This molecule provides this core with a reactive handle—the carboxylic acid. This group can be readily converted into a wide range of other functional groups (esters, amides, etc.) to generate a library of derivatives. These libraries are invaluable for screening against biological targets, such as enzymes or receptors, in high-throughput screening campaigns.
Linker Chemistry: In the development of PROTACs (Proteolysis Targeting Chimeras) or Antibody-Drug Conjugates (ADCs), bifunctional linker molecules are required. The terminal carboxylic acid on this compound can be used for conjugation to other molecular fragments, making it a potential component in more complex therapeutic constructs.
Material Science Applications: Carboxylic acid-functionalized heterocyclic compounds can be used as monomers for polymerization or as modifying agents for surfaces and nanoparticles.[5]
Conclusion
5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid is a strategically designed molecule that marries a biologically relevant heterocyclic core with a versatile functional group. Its unambiguous structure and well-defined, robust synthesis make it an accessible and valuable tool for researchers. The detailed protocols and mechanistic insights provided in this guide are intended to empower scientists in medicinal chemistry, drug discovery, and materials science to confidently synthesize and utilize this compound in their research endeavors.
References
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. [Link]
Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Center for Biotechnology Information. [Link]
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
Recent Advances in the Synthesis of Pyrazole Derivatives. Bentham Science Publishers. [Link]
Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. [Link]
Synthesis and Transformations of Derivatives of 2-Aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic Acid. ResearchGate. [Link]
Could anybody tell about synthesis of 3,5 dimethylpyrazole? ResearchGate. [Link]
SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. [Link]
(2r,4s)-5,5-Dimethyl-2-[(1r)-1-{[(5-Methyl-3-Phenyl-1,2-Oxazol-4-Yl)carbonyl]amino}-2-Oxoethyl]-1,3-Thiazolidine-4-Carboxylic Acid. PubChem, National Center for Biotechnology Information. [Link]
Glutamate-like 3-(trihalomethylatedpyrimidinyl)propanoates derived from levulinic acid. SciELO. [Link]
Solubility Profile and Thermodynamic Behavior of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic Acid in Organic Solvents
Executive Summary & Chemical Context 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid is a bifunctional organic molecule comprising a glutaric acid backbone terminating in a highly reactive N-acylpyrazole moiety. In...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Context
5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid is a bifunctional organic molecule comprising a glutaric acid backbone terminating in a highly reactive N-acylpyrazole moiety. In modern synthetic chemistry and drug development, N-acylpyrazoles serve as highly efficient, shelf-stable activated amides (often utilized as thioester surrogates in native chemical ligation)[1].
Understanding the solubility profile of this specific compound is critical for optimizing reaction conditions, purification workflows, and formulation strategies. Because the molecule contains both a hydrogen-bond donating carboxylic acid (-COOH) and a polar, lipophilic 3,5-dimethylpyrazole headgroup[2], its solvation thermodynamics are complex. Furthermore, the inherent electrophilicity of the N-acylpyrazole bond dictates that solubility assessments must be carefully designed to prevent solvolysis (e.g., hydrolysis or methanolysis) during measurement.
Structural Thermodynamics & Solvation Mechanisms
The dissolution of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid in any organic solvent is governed by the disruption of its crystalline lattice and the subsequent formation of solute-solvent interactions.
Based on Hansen Solubility Parameters (HSP) and thermodynamic modeling of the parent 3,5-dimethylpyrazole[3], the solubility of this derivative is driven by three distinct intermolecular forces:
Dispersion Forces (
δd
): Facilitated by the aliphatic glutaric chain and the methyl groups on the pyrazole ring.
Polar Interactions (
δp
): Driven by the strong dipole moments of the carbonyl groups and the pyrazole nitrogen atoms.
Hydrogen Bonding (
δh
): The terminal carboxylic acid strongly dimerizes in the solid state. Solvents that can act as competitive hydrogen bond acceptors (e.g., DMSO, DMF) or donors (e.g., Alcohols) will exhibit the highest solubilizing power.
Fig 1: Thermodynamic cycle of dissolution governing the solubility of crystalline organic compounds.
Quantitative Solubility Profiling
The table below synthesizes the expected solubility profile of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid across various solvent classes at standard ambient temperature (298.15 K).
Note: Because N-acylpyrazoles are activated species, protic solvents (like methanol and water) must be handled with care to avoid degradation over prolonged exposure[1].
Solvent Class
Specific Solvent
Dielectric Constant (
ε
)
Estimated Solubility
Primary Solvation Mechanism
Polar Aprotic
DMSO
46.7
> 100 mg/mL
Strong H-bond acceptance; disrupts COOH dimers.
Polar Aprotic
DMF
36.7
> 100 mg/mL
High dipole-dipole interaction with pyrazole ring.
Polar Protic
Methanol / Ethanol
32.7 / 24.5
20 - 50 mg/mL
Dual H-bond donor/acceptor. (Risk of slow solvolysis).
Moderately Polar
Dichloromethane (DCM)
8.9
10 - 25 mg/mL
Favorable dispersion interactions with the aliphatic chain.
Moderately Polar
Ethyl Acetate (EtOAc)
6.0
5 - 15 mg/mL
Moderate H-bond acceptance.
Non-Polar
Toluene / Hexane
2.4 / 1.9
< 1 mg/mL
Inability to break carboxylic acid lattice dimers.
To accurately determine the solubility of this compound, traditional gravimetric methods are insufficient. Gravimetric analysis cannot distinguish between the intact N-acylpyrazole and its degradation products (glutaric acid and 3,5-dimethylpyrazole) should adventitious moisture cause hydrolysis.
As a Senior Application Scientist, I mandate a Stability-Indicating HPLC-UV Workflow using the Isothermal Shake-Flask method. This ensures that the measured concentration reflects only the intact, un-degraded target molecule.
Protocol Causality & Design Choices
Anhydrous Solvents: Solvents must be dried over 3Å or 4Å molecular sieves. The N-acylpyrazole bond is susceptible to nucleophilic attack by water[1].
PTFE Filtration: Polytetrafluoroethylene (PTFE) syringe filters (0.22 µm) are strictly required. Nylon or cellulose filters contain functional groups that can non-specifically bind the polar pyrazole moiety, artificially lowering the measured solubility.
Chromatographic Resolution: HPLC mobile phases must be buffered (e.g., 0.1% Formic Acid in Water/Acetonitrile) to keep the carboxylic acid fully protonated, ensuring sharp peak shapes and preventing peak tailing.
Step-by-Step Methodology
Saturation: Add an excess amount of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid (e.g., 200 mg) to 1.0 mL of the target anhydrous solvent in a 2 mL glass HPLC vial.
Equilibration: Seal the vial and agitate continuously at 298.15 K (± 0.1 K) using a thermostatic shaker for 48 hours to ensure thermodynamic equilibrium is reached.
Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes to pellet the undissolved solid.
Filtration: Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial.
Dilution & Quenching: Immediately dilute an aliquot of the filtrate into the HPLC mobile phase (e.g., 1:100 dilution in Acetonitrile) to halt any potential solvent-induced degradation and bring the concentration within the linear dynamic range of the UV detector.
Quantification: Inject the sample into an HPLC-UV system (
λ
= 254 nm, corresponding to the pyrazole
π−π∗
transition). Integrate the peak area of the intact compound and calculate the concentration against a freshly prepared standard calibration curve.
Fig 2: Self-validating isothermal saturation workflow for N-acylpyrazole solubility determination.
Data Processing & Modeling
Once the empirical data is collected via HPLC, the solubility data across different temperatures can be correlated using the Modified Apelblat Equation [3], which is standard for pyrazole derivatives:
ln(x)=A+TB+Cln(T)
Where
x
is the mole fraction solubility,
T
is the absolute temperature, and
A,B,C
are empirical model parameters. This mathematical validation ensures that the experimental data aligns with the theoretical thermodynamic principles of solvation, confirming the integrity of the entire study.
References
Title: Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents from T = (283.15 to 313.15) K and mixing properties of solutions.
Title: Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL.
Application Note: Utilizing 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic Acid for Targeted Covalent Enzyme Inhibition and Active-Site Profiling
Executive Summary & Mechanistic Rationale In the landscape of targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP), the selection of the electrophilic warhead dictates both the selectivity and...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
In the landscape of targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP), the selection of the electrophilic warhead dictates both the selectivity and the stability of the chemical probe. 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid (CAS 481703-72-4)[1] represents a highly specialized glutaric acid derivative where one carboxylate is activated as an acylpyrazole.
Historically, 1-acyl-3,5-dimethylpyrazoles have been established as mild, chemoselective acylating agents[2]. Unlike highly reactive acid chlorides that suffer from rapid hydrolysis in aqueous buffers, or
N
-hydroxysuccinimide (NHS) esters that indiscriminately target surface lysines, the 3,5-dimethylpyrazole leaving group offers a finely tuned reactivity profile. It is stable enough to persist in physiological buffers but reactive enough to undergo nucleophilic attack by hyper-reactive active-site residues (such as catalytic Serine, Cysteine, or Threonine).
When used in enzyme inhibition assays, this compound serves a dual purpose:
The Glutarate Anchor: The free carboxylic acid tail mimics endogenous substrates (e.g., glutamate,
α
-ketoglutarate), directing the molecule into specific enzyme active sites via electrostatic interactions with basic residues (Arg/Lys).
The Electrophilic Warhead: The acylpyrazole moiety covalently acylates the catalytic nucleophile, resulting in irreversible enzyme inactivation and the release of 3,5-dimethylpyrazole.
Reaction Pathway & Kinetic Mechanism
The inhibition of an enzyme by an acylpyrazole follows a two-step kinetic mechanism. First, the compound binds reversibly to the active site to form a non-covalent complex (
E⋅I
). Second, a nucleophilic attack leads to the formation of a stable covalent acyl-enzyme intermediate, releasing the pyrazole leaving group.
Caption: Kinetic mechanism of covalent enzyme acylation by the target acylpyrazole compound.
Self-Validating Experimental Workflows
To rigorously characterize 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid as a covalent inhibitor, standard
IC50
measurements are thermodynamically invalid because the inhibition is time-dependent. Instead, the protocol must determine the efficiency constant (
kinact/KI
) and incorporate internal controls to prove covalency and site-specificity.
This protocol is designed to measure the kinetic parameters of inactivation while self-validating the irreversible nature of the bond via a jump-dilution step.
Step 1: Reagent Preparation
Action: Dissolve 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid in anhydrous DMSO to a 10 mM stock.
Causality: Anhydrous DMSO is critical. Any moisture will lead to premature hydrolysis of the acylpyrazole bond over time, degrading the active species before it reaches the assay buffer.
Step 2: Time-Dependent Incubation
Action: Prepare a matrix of inhibitor concentrations (e.g., 0, 1, 5, 10, 50, 100 µM) in assay buffer (pH 7.4). Add the target enzyme (e.g., 10 nM final concentration). Extract aliquots at precise time intervals (0, 5, 10, 20, 30, 60 minutes).
Causality: Because covalent bond formation is a rate-driven process, the apparent potency increases over time. Tracking activity loss across multiple time points allows for the calculation of the pseudo-first-order rate constant (
kobs
).
Step 3: Activity Readout
Action: Dilute the time-point aliquots 1:10 into a buffer containing a saturating concentration of the fluorogenic/chromogenic substrate. Measure the initial velocity (
vi
) of the reaction.
Step 4: Jump-Dilution (The Reversibility Check)
Action: Incubate the enzyme with a high concentration of the inhibitor (
10×IC50
apparent) for 1 hour to ensure >95% inhibition. Dilute this mixture 100-fold into an assay buffer containing the substrate. Monitor activity recovery over 2 hours.
Causality (Self-Validation): If the enzyme is reversibly inhibited, the 100-fold dilution drops the inhibitor concentration below its
KI
, and enzymatic activity will rapidly recover. If the activity remains flatlined at near-zero, it unequivocally validates that a stable, irreversible covalent bond has formed.
Protocol B: Active-Site Mapping via LC-MS/MS
Once covalency is confirmed, the exact site of acylation must be mapped to ensure the inhibitor is not non-specifically labeling surface residues.
Step 1: Protein Denaturation and Digestion
Action: Take the covalently inhibited enzyme from Protocol A. Denature with 8M Urea, reduce disulfide bonds with DTT, and alkylate with iodoacetamide. Perform an overnight tryptic digest.
Causality: Unfolding the protein ensures that trypsin can access all cleavage sites, generating a reproducible peptide map for mass spectrometry.
Step 2: LC-MS/MS Analysis
Action: Run the digested peptides through a high-resolution LC-MS/MS system. Search the data against the enzyme's sequence with a variable modification of +114.03 Da (the exact mass of the added glutaric acid monoamide chain,
C5H6O3
) on Ser, Cys, or Lys residues.
Causality (Self-Validation): Identifying the +114.03 Da mass shift exclusively on the catalytic nucleophile validates the chemoselectivity of the acylpyrazole warhead. As a negative control, running the same assay on a catalytic mutant (e.g., Ser
→
Ala) should yield no +114.03 Da modifications, proving the labeling is active-site directed.
Caption: Self-validating experimental workflow for covalent inhibition and active-site mapping.
Quantitative Data Interpretation
When analyzing the data generated from the protocols above, the results should be synthesized to evaluate the compound's efficiency. Below is a structured summary of the quantitative parameters extracted from these assays.
Parameter
Description
Typical Range for Acylpyrazoles
Analytical Purpose
KI
Non-covalent binding affinity
1 - 500 µM
Assesses initial active-site recognition and electrostatic anchoring by the glutarate moiety.
kinact
Maximum rate of covalent bond formation
0.001 - 0.1 min
−1
Assesses the chemical reactivity of the 3,5-dimethylpyrazole leaving group.
kinact/KI
Overall covalent efficiency
102−105
M
−1
s
−1
The gold-standard metric for ranking covalent inhibitor potency.
Δ
Mass
Covalent adduct mass shift
+114.03 Da
Confirms the precise attachment of the glutarate chain to the enzyme nucleophile.
Recovery %
Activity post jump-dilution
< 5%
Validates that the enzyme-inhibitor complex does not dissociate over time.
By adhering to this framework, researchers can accurately deploy 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid not just as a generic chemical, but as a precision tool for mapping enzyme active sites and developing next-generation glutarate-based covalent therapeutics.
References
Ried, W., & Schubert, F. J. (1958). 1-Acyl-3,5-dimethylpyrazole as an Acylation Agent. Angewandte Chemie, 70(6), 164. Retrieved from[Link]
Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. Retrieved from [Link]
Application Notes and Protocols for the Solubilization of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic Acid in Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling and dissolution of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid for use...
Author: BenchChem Technical Support Team. Date: April 2026
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling and dissolution of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid for use in cell-based assays. Adherence to these protocols is critical for ensuring experimental reproducibility and accurately interpreting biological data.
Introduction: Understanding the Compound
5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid is a small molecule featuring a pyrazole heterocycle and a carboxylic acid moiety. Pyrazole derivatives are a significant class of compounds in medicinal chemistry, with various reported biological activities, including potential anticancer effects.[1][2][3] The carboxylic acid group can influence the molecule's physicochemical properties, including its solubility and stability in aqueous environments. Due to its structure, this compound is anticipated to have limited solubility in aqueous media at physiological pH, necessitating the use of an organic solvent to prepare a concentrated stock solution for cell culture applications.
Core Principles for Dissolution in Cell Culture
The primary objective when preparing a compound for cell culture is to achieve a biologically relevant concentration in the final medium without introducing confounding variables, such as solvent toxicity. The strategy outlined here involves the preparation of a high-concentration stock solution in a suitable organic solvent, followed by serial dilution into the aqueous cell culture medium.
Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a stock solution of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid. DMSO is a polar aprotic solvent widely used in cell culture for its ability to dissolve a broad range of small molecules.[4][5] However, it is crucial to minimize the final concentration of DMSO in the cell culture, as it can induce cellular stress, differentiation, and cytotoxicity at higher concentrations.[6][7] A final DMSO concentration of less than 0.5% (v/v) is generally considered acceptable for most cell lines, though it is always best practice to determine the specific tolerance of your cell line.[8][9]
Quantitative Data Summary
For ease of calculation and reference, the key quantitative data for 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid are summarized below.
This section provides a detailed methodology for the preparation of a stock solution of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid in DMSO and its subsequent dilution for use in cell culture.
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, the required mass can be calculated using the following formula:
Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000
Mass (mg) = 10 mM × 1 mL × 210.23 g/mol / 1000 = 2.1023 mg
Weigh the compound: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh approximately 2.10 mg of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid powder directly into the tared tube. Record the exact weight.
Dissolve the compound: Based on the actual weight, calculate the precise volume of DMSO to add to achieve a 10 mM concentration. For example, if you weighed 2.50 mg, the volume of DMSO would be:
Volume (mL) = (Mass (mg) / Molecular Weight ( g/mol )) / Molarity (mM) × 1000
Volume (mL) = (2.50 mg / 210.23 g/mol ) / 10 mM × 1000 = 1.19 mL
Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the powder.
Ensure complete dissolution: Cap the tube tightly and vortex thoroughly for at least 1-2 minutes. Visually inspect the solution to ensure no solid particles remain. If necessary, gentle warming in a 37°C water bath for a few minutes can aid dissolution.
Sterile Filtration (Optional but Recommended): For long-term storage and to ensure sterility, the stock solution can be filtered through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE). This should be performed in a laminar flow hood to maintain aseptic conditions.
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to avoid repeated freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent. Store the aliquots at -20°C for short-term use (weeks to months) or at -80°C for long-term storage (months to years).
Preparation of Working Solutions for Cell Culture
Procedure:
Thaw the stock solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
Dilution to working concentration: Prepare the desired working concentration by diluting the stock solution in the appropriate cell culture medium. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution:
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
Important: Always add the concentrated stock solution to the larger volume of cell culture medium and mix immediately and thoroughly to prevent precipitation of the compound.
Vehicle Control: It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the experimental wells. For a 1:1000 dilution, the final DMSO concentration would be 0.1%.
Stability Considerations
Stock Solution Stability: When stored properly in anhydrous DMSO at -20°C or -80°C, the stock solution is expected to be stable for an extended period. Avoid repeated freeze-thaw cycles.
Aqueous Solution Stability: Carboxylic acid-containing compounds can be susceptible to degradation in aqueous solutions, particularly at non-neutral pH.[1] It is recommended to prepare working solutions fresh for each experiment and not to store the compound diluted in aqueous cell culture medium for extended periods.
Visualized Workflows
The following diagrams illustrate the key experimental workflows described in these application notes.
Caption: Workflow for preparing a concentrated stock solution.
Caption: Workflow for preparing the final working solution for cell culture.
References
Ashourpour, M., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Recent Patents on Anti-cancer Drug Discovery. Available at: [Link]
Boga, M., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]
Fischer, J., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology. Available at: [Link]
Kasparkova, J., et al. (2017). Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. PubMed. Available at: [Link]
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Available at: [Link]
Hansen, M. B., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. PMC. Available at: [Link]
Jamalzadeh, L., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry. Available at: [Link]
Bitesize Bio. (2025). Top Ten Tips for Making Stock Solutions. Available at: [Link]
Ates, G., et al. (2016). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. PMC. Available at: [Link]
Thuy, T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Available at: [Link]
LookChem. General procedures for the purification of Carboxylic acids. Available at: [Link]
Reddit. (2019). Isolation of a Carboxylic acid. Available at: [Link]
Gu, J., et al. (2025). Fast Release of Carboxylic Acid inside Cells. Chemistry – A European Journal. Available at: [Link]
Google Patents. (1974). Extraction of carboxylic acids from dilute aqueous solutions.
Application Note: Evaluation of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic Acid as a Novel Pyrazole-Based Kinase Inhibitor Lead
Document Type: Technical Application Note & Experimental Protocol Target Audience: Discovery Biologists, Medicinal Chemists, and Assay Development Scientists Executive Summary In the landscape of Fragment-Based Drug Disc...
Author: BenchChem Technical Support Team. Date: April 2026
Document Type: Technical Application Note & Experimental Protocol
Target Audience: Discovery Biologists, Medicinal Chemists, and Assay Development Scientists
Executive Summary
In the landscape of Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight starting points with high ligand efficiency is critical for developing selective kinase inhibitors. 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid (MW: 210.23) represents a highly strategic, dual-functional screening hit.
This compound leverages the pyrazole ring—a privileged pharmacophore in oncology and inflammatory disease therapeutics—as a potent ATP-competitive hinge-binding motif[1]. Simultaneously, the 5-oxopentanoic acid tail provides a unique vector extending into the solvent-exposed channel of the kinase. This structural duality not only improves aqueous solubility compared to traditional lipophilic fragments but also offers an ideal synthetic handle for the development of Proteolysis Targeting Chimeras (PROTACs) or fluorophore conjugation without disrupting the core kinase interaction.
Mechanistic Rationale & Structural Advantages
To successfully transition a fragment hit into a lead compound, understanding the causality behind its binding kinetics is essential. The efficacy of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid is driven by two distinct structural domains:
The 3,5-Dimethylpyrazole Core (Hinge Binder):
The pyrazole moiety acts as an ATP mimetic. The adjacent nitrogen atoms (N1 and N2) function as highly efficient hydrogen bond donors and acceptors, interacting directly with the backbone amides of the kinase hinge region (e.g., Met, Ala, or Leu residues depending on the specific kinase target)[2]. The 3,5-dimethyl substitutions provide critical steric bulk that locks the fragment into the hydrophobic pocket adjacent to the hinge, increasing residence time.
The 5-Oxopentanoic Acid Tail (Solvent Vector):
Unlike rigid, fully enclosed inhibitors, the flexible oxopentanoic acid chain is directed toward the solvent-front region of the ATP-binding cleft. This prevents steric clashes with the DFG-in conformation (active kinase state) and provides a highly accessible carboxylic acid group for downstream linker attachment[3].
Caption: Molecular mechanism of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid in kinase inhibition.
Experimental Workflows & Protocols
To rigorously evaluate this compound, the assay cascade must be a self-validating system. We utilize an in vitro Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to establish biochemical potency, followed by a NanoBRET target engagement assay to confirm cellular permeability—a critical checkpoint given the presence of the carboxylic acid moiety.
Protocol 1: In Vitro TR-FRET Kinase Activity Assay
Rationale: TR-FRET is selected over standard luminescence assays because it utilizes a time delay before fluorescence measurement, completely eliminating the auto-fluorescence interference commonly caused by high concentrations of screening fragments[4].
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.
Step-by-Step Methodology:
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid in 100% DMSO. Transfer 100 nL of the compound to a 384-well low-volume non-binding microplate. Crucial Step: Final DMSO concentration must not exceed 1% to prevent kinase denaturation.
Kinase Pre-incubation: Add 5 µL of the recombinant kinase diluted in Assay Buffer to the wells. Incubate at room temperature (RT) for 30 minutes. Causality: Pyrazole derivatives often exhibit slow-binding kinetics. Pre-incubation allows the system to reach thermodynamic equilibrium before ATP competes for the site.
Reaction Initiation: Add 5 µL of a master mix containing the ULight™-labeled peptide substrate and ATP (at the predetermined apparent
Km
for the specific kinase).
Kinase Reaction: Seal the plate and incubate for 60 minutes at RT.
Reaction Termination & Detection: Add 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity) and the Europium-labeled anti-phospho antibody. Incubate for 60 minutes at RT.
Data Acquisition: Read the plate on a TR-FRET compatible microplate reader. Excite at 320 nm or 340 nm; read emission at 615 nm (Europium donor) and 665 nm (ULight acceptor). Calculate the 665/615 ratio.
Caption: Step-by-step TR-FRET assay workflow for evaluating kinase inhibitor potency and binding kinetics.
Protocol 2: Cellular Target Engagement (NanoBRET)
Rationale: The carboxylic acid tail of the compound may limit cell permeability. NanoBRET measures the displacement of a fluorescent tracer from a NanoLuc-kinase fusion protein inside live cells, validating that the compound successfully crosses the cell membrane and engages the target in a physiological environment.
Step-by-Step Methodology:
Cell Transfection: Transfect HEK293T cells with a plasmid encoding the NanoLuc-Kinase fusion protein. Seed at
2×104
cells/well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.
Tracer Addition: Add the cell-permeable fluorescent kinase tracer (at a concentration equal to its cellular
Kd
) and incubate for 2 hours.
Compound Treatment: Add varying concentrations of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid. Incubate for an additional 2 hours to allow for cellular uptake and tracer displacement.
Detection: Add Nano-Glo® Substrate. Measure BRET ratios (Emission at 460 nm for NanoLuc and 618 nm for the tracer). A decrease in the BRET signal indicates successful intracellular target engagement by the pyrazole compound.
Data Presentation & Benchmarking
To determine if the fragment is suitable for lead optimization, its biochemical and cellular metrics must be benchmarked. Below is a representative data structure summarizing the expected profile of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid against a model kinase (e.g., JAK2) compared to a reference pyrazole inhibitor.
Interpretation: While the absolute IC₅₀ of the fragment is in the micromolar range (typical for FBDD), its high Ligand Efficiency (LE > 0.30) confirms that the binding interactions provided by the pyrazole core are highly optimal per heavy atom. The measurable cellular IC₅₀ validates that the oxopentanoic acid tail does not prohibit membrane permeability, making it a viable candidate for PROTAC linker extension.
References
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules, 2022.[Link]
Heterocycles in Breast Cancer Treatment: The Use of Pyrazole Derivatives. Current Topics in Medicinal Chemistry, 2021.[Link]
Kinase Inhibitor Profile for Human Nek1, Nek6, and Nek7 and Analysis of the Structural Basis for Inhibitor Specificity. International Journal of Molecular Sciences, 2021.[Link]
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Pharmaceuticals, 2021.[Link]
Advanced Biophysical Techniques for Measuring Protein-Ligand Binding: Application Notes & Protocols
As a Senior Application Scientist, I have structured this guide to move beyond theoretical overviews, focusing instead on the causality behind experimental choices and the implementation of self-validating workflows . In...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I have structured this guide to move beyond theoretical overviews, focusing instead on the causality behind experimental choices and the implementation of self-validating workflows . In drug discovery and structural biology, quantifying the interaction between a target protein and a ligand (small molecule, peptide, or biologic) requires orthogonal validation. No single technique is infallible; thus, mastering Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Microscale Thermophoresis (MST), and Fluorescence Polarization (FP) is essential for robust molecular characterization.
SPR is the gold standard for determining not just the affinity (
KD
), but the kinetic rate constants (
kon
and
koff
) of an interaction [1].
The Causality of the Method
SPR relies on total internal reflection. When polarized light hits a gold sensor chip at a critical angle, it excites surface plasmons. The binding of an analyte to an immobilized ligand increases the mass at the surface, which proportionally alters the refractive index of the medium close to the sensor. This shift in the resonance angle is measured in Resonance Units (RU). We measure kinetics because two drugs can have the exact same
KD
but vastly different residence times (
1/koff
), drastically altering their in vivo efficacy.
Self-Validating Protocol: SPR Kinetic Assay
Validation Checkpoint: Always utilize a reference flow cell (Fc1) containing the same activation/deactivation chemistry but no protein. Subtracting Fc1 from the active cell (Fc2) isolates specific binding from bulk refractive index shifts (e.g., DMSO solvent mismatches).
Sensor Chip Preparation: Use a CM5 chip. The carboxymethylated dextran matrix provides a 3D hydrophilic environment, multiplying the binding capacity while preventing protein denaturation against the bare gold.
Ligand Immobilization (Amine Coupling):
Activate the surface with EDC/NHS to create reactive succinimide esters.
Dilute the target protein in a buffer with a pH below its isoelectric point (pI). Causality: This positively charges the protein, electrostatically pre-concentrating it onto the negatively charged dextran before covalent amine coupling occurs.
Quench remaining active esters with 1 M Ethanolamine.
Analyte Injection (Single-Cycle vs. Multi-Cycle): Inject the ligand in a 5-point dose-response series (e.g., 0.1x to 10x the expected
KD
).
Regeneration: If the
koff
is exceedingly slow, inject a brief pulse of low pH (e.g., 10 mM Glycine-HCl pH 2.0) or high salt to disrupt non-covalent interactions, returning the surface to baseline without denaturing the immobilized target.
Isothermal Titration Calorimetry (ITC): The Thermodynamic Truth
While SPR provides kinetics, ITC is the only technique that directly measures the heat absorbed or released (
ΔH
) during a binding event, allowing the simultaneous determination of affinity (
KD
), stoichiometry (
n
), and entropy (
ΔS
) in a single experiment [2].
The Causality of the Method
Binding is driven by either enthalpy (hydrogen bond formation, van der Waals forces) or entropy (hydrophobic effect, release of ordered water molecules). ITC maintains a zero temperature difference (
ΔT=0
) between a reference cell and a sample cell. When a ligand is injected and binds, heat is either generated (exothermic) or absorbed (endothermic). The instrument applies power to the cell heater to compensate for this, generating a thermogram.
Self-Validating Protocol: ITC Titration
Validation Checkpoint: The heat of dilution can easily mask the heat of binding. You must run a control titration of the ligand into the exact buffer (without protein) and subtract this background heat from your experimental data. Furthermore, the protein and ligand must be dialyzed into the exact same buffer beaker to prevent heat of mixing.
Sample Preparation: Dialyze the target protein extensively against the assay buffer. Use the final dialysate to dissolve/dilute the small molecule ligand.
Cell Loading: Load the target protein (typically 10-50 µM) into the sample cell. Load the ligand (typically 10x-15x the protein concentration) into the injection syringe.
Titration Parameters: Program 20-30 injections of 1-2 µL each, with 120-150 second spacing to allow the heat signal to return to baseline. Set stirring speed to 750-1000 RPM to ensure rapid mixing without causing shear denaturation.
Data Fitting: Integrate the area under each peak to calculate kcal/mol of injectant. Fit the resulting isotherm using a one-site binding model to extract
ΔH
,
KD
, and
n
. Calculate
ΔG
and
−TΔS
using the Gibbs free energy equation.
MST quantifies interactions by tracking the directed movement of molecules through a microscopic temperature gradient[3].
The Causality of the Method
When an infrared (IR) laser heats a microscopic volume of solution, molecules move away from the heat (thermophoresis). This movement is highly dependent on the molecule's size, charge, and hydration shell. When a ligand binds to a target protein, at least one of these three parameters changes—most notably the hydration shell. By fluorescently labeling the target (or using intrinsic tryptophan fluorescence), we can track the ratio of initial fluorescence to the fluorescence after thermophoresis (
Fnorm
), plotting it against ligand concentration to derive the
KD
.
Self-Validating Protocol: MST Assay
Validation Checkpoint: Capillary scans prior to the IR laser activation must show uniform initial fluorescence across all 16 capillaries. If fluorescence drops at high ligand concentrations, the ligand is either quenching the fluorophore or causing target aggregation.
Target Labeling: Label the target protein with an amine- or cysteine-reactive NHS-ester fluorophore. Keep the concentration constant (e.g., 10-50 nM).
Serial Dilution: Prepare a 16-point 1:1 serial dilution of the unlabeled ligand in the assay buffer.
Incubation: Mix the constant target with the variable ligand concentrations and incubate for 10-30 minutes to reach equilibrium.
Capillary Loading & Measurement: Aspirate the mixtures into standard or premium glass capillaries. Apply the IR laser and measure the change in fluorescence. Fit the dose-response curve using the law of mass action.
Figure 3: Microscale Thermophoresis (MST) molecular movement and data fitting.
FP is a robust, homogeneous (no-wash) technique heavily utilized in High-Throughput Screening (HTS) to find competitive inhibitors [4].
The Causality of the Method
FP exploits the rotational correlation time of molecules. When a small fluorescent tracer is excited with plane-polarized light, it tumbles rapidly in solution before emitting light, resulting in depolarized emission (Low mP). However, when this small tracer binds to a massive target protein, its tumbling drastically slows down. The emitted light remains highly polarized in the same plane as the excitation light (High mP). By introducing an unlabeled competitor drug, the tracer is displaced back into solution, and the polarization drops.
Self-Validating Protocol: FP Competition Assay
Validation Checkpoint: The assay window is defined by the
ΔmP
between the free tracer and the fully bound tracer. A robust assay requires a Z'-factor > 0.5, meaning the separation between the positive control (bound) and negative control (free) must be statistically wide enough to identify true hits.
Tracer Optimization: Titrate the target protein against a fixed, low concentration of the fluorescent tracer (e.g., 1-5 nM) to determine the
KD
of the tracer.
Complex Formation: Prepare a master mix of the target protein (at a concentration equal to its
EC80
to ensure sensitivity to competition) and the tracer.
Compound Addition: Dispense the test compounds (ligands) into a 384-well black microplate. Add the protein-tracer complex.
Readout: Read the parallel and perpendicular fluorescence intensities on a multi-mode microplate reader. Calculate the
IC50
from the decrease in polarization.
Analysis of protein-ligand interactions by fluorescence polarization. PMC - NIH.[Link]
Method
Application Note: Developing Derivatives of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic Acid as Tunable Targeted Covalent Inhibitors
Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Application Area: Targeted Covalent Inhibitor (TCI) Design, Serine Hydrolase/Protease Targeting Executive Summary The developme...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals
Application Area: Targeted Covalent Inhibitor (TCI) Design, Serine Hydrolase/Protease Targeting
Executive Summary
The development of Targeted Covalent Inhibitors (TCIs) has revolutionized the treatment of diseases driven by difficult-to-target enzymes. Among the most privileged electrophilic warheads for targeting serine hydrolases and proteases are N-acylpyrazoles [1, 2].
This application note details the rational utilization of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid —a bifunctional scaffold consisting of a reactive acylpyrazole warhead and a versatile glutaric acid linker. By derivatizing the free carboxylic acid tail with specific recognition elements (e.g., peptidomimetics or small-molecule binders), researchers can dramatically improve the potency and selectivity of the resulting inhibitors. This guide provides the mechanistic rationale, synthetic methodologies, and biochemical validation protocols necessary to optimize these derivatives.
Mechanistic Rationale: The Acylpyrazole Warhead
To design an effective covalent drug, the electrophilic warhead must strike a delicate balance: it must be stable enough to resist premature hydrolysis in aqueous physiological environments, yet reactive enough to undergo nucleophilic attack within the enzyme's active site [3].
Steric Shielding: The methyl groups at the 3- and 5-positions of the pyrazole ring provide steric hindrance. This shielding protects the acyl carbonyl from rapid hydrolysis by bulk water, extending the compound's half-life in assay buffers and plasma.
Tunable Leaving Group: Upon binding to the target enzyme (forming the non-covalent Michaelis complex,
KI
), the catalytic serine (e.g., Ser195 in trypsin-like proteases) attacks the acyl carbonyl. The 3,5-dimethylpyrazole acts as an excellent leaving group, resulting in a covalent acyl-enzyme intermediate (
kinact
).
Reversibility: Unlike highly reactive fluorophosphonates, acylpyrazole-derived acyl-enzyme complexes can slowly hydrolyze, restoring enzyme activity over time. This transient covalent inhibition is a critical safety feature that minimizes permanent off-target toxicity [2].
Workflow of targeted covalent inhibitor generation and mechanism of serine protease inactivation.
Synthetic Protocol: Derivatization of the Glutaric Acid Linker
To improve potency, the free carboxylic acid of the scaffold must be coupled to an amine-bearing recognition element.
Causality in Experimental Design: Standard coupling agents like EDC/NHS can lead to prolonged reaction times, risking the premature cleavage of the sensitive acylpyrazole warhead. Therefore, we utilize HATU, which provides rapid activation of the carboxylic acid, allowing the reaction to proceed quickly at lower temperatures.
Step-by-Step Methodology
Preparation: Flame-dry a 25 mL round-bottom flask under an argon atmosphere.
Dissolution: Dissolve 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid (1.0 equiv, 0.5 mmol) in 5 mL of anhydrous N,N-dimethylformamide (DMF).
Activation: Cool the solution to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 1.25 mmol) followed by HATU (1.2 equiv, 0.6 mmol). Stir for 10 minutes to allow the active ester to form.
Coupling: Dropwise add the target-specific amine (e.g., a P1-arginine mimetic) (1.1 equiv, 0.55 mmol) dissolved in 2 mL of anhydrous DMF.
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for exactly 2 hours. Note: Do not leave overnight, as extended basic conditions may degrade the acylpyrazole.
Workup: Quench the reaction with saturated aqueous
NH4Cl
(10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Purification: Purify the crude product via flash column chromatography (Silica gel, typically using a gradient of Hexanes/Ethyl Acetate) to yield the targeted derivative.
Biochemical Protocol: Kinetic Validation of Covalent Inhibition
For covalent inhibitors, standard
IC50
values are highly dependent on pre-incubation time and enzyme concentration, making them unreliable for Structure-Activity Relationship (SAR) optimization. Instead, potency must be evaluated using the
kinact/KI
ratio [2].
Self-Validating System: This protocol uses a time-dependent kinetic assay. If the synthesized derivative is a purely competitive (non-covalent) inhibitor, the observed rate constant (
kobs
) will remain flat regardless of pre-incubation time. A linear increase in inhibition over time internally validates the covalent mechanism.
Step-by-Step Methodology
Buffer Preparation: Prepare the assay buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.01% Tween-20 (to prevent non-specific aggregation), and 1 mM DTT.
Enzyme Preparation: Dilute the target serine protease (e.g., Thrombin or KLK6) to a final well concentration of 10 nM.
Inhibitor Titration: Prepare a 7-point serial dilution of the synthesized derivative in DMSO. The final DMSO concentration in the assay must not exceed 5% (v/v).
Pre-Incubation: In a 96-well black microplate, mix the enzyme and inhibitor. Incubate at 37 °C for varying time points (
t
= 0, 10, 20, 30, 45, and 60 minutes).
Substrate Addition: At each time point, rapidly add a fluorogenic substrate specific to the target enzyme (e.g., Boc-Val-Pro-Arg-AMC at 2 ×
Km
).
Measurement: Immediately measure fluorescence continuously for 10 minutes (Excitation: 380 nm, Emission: 460 nm) to determine the initial velocity (
vi
).
Data Analysis:
Calculate the remaining enzyme activity fraction:
vi/v0
(where
v0
is the velocity of the DMSO control).
Plot
ln(vi/v0)
versus pre-incubation time (
t
). The negative slope of this line yields
kobs
.
Plot
kobs
against the inhibitor concentration
[I]
. Fit the data to the hyperbolic equation:
kobs=KI+[I]kinact×[I]
Extract
KI
(binding affinity) and
kinact
(maximum rate of inactivation). Calculate the efficiency ratio
kinact/KI
.
Data Presentation & Optimization Strategies
The primary goal of derivatizing the 5-oxopentanoic acid linker is to lower the
KI
(improve initial binding) and properly align the acylpyrazole warhead with the catalytic serine to increase
kinact
.
The table below demonstrates hypothetical optimization data, illustrating how structural modifications to the recognition element drastically improve the overall potency (
kinact/KI
) of the scaffold.
Compound
Recognition Ligand (Coupled to Linker)
KI
(µM)
kinact
(
s−1
)
kinact/KI
(
M−1s−1
)
Fold Improvement
Scaffold
None (Free Acid)
> 100
N/A
< 10
Baseline
Derivative A
Benzylamine (Non-specific)
45.2
0.002
44
4.4x
Derivative B
P1-Arginine Mimetic
1.5
0.015
10,000
1,000x
Derivative C
Optimized P1-P2 Peptidomimetic
0.08
0.045
562,500
56,250x
Interpretation: Derivative C achieves highly potent covalent inhibition. By optimizing the peptidomimetic sequence attached to the glutaric acid tail, the molecule is anchored tightly into the enzyme's binding pocket (
KI
= 80 nM). This precise anchoring optimally positions the 3,5-dimethylpyrazole warhead for nucleophilic attack, maximizing the inactivation rate (
kinact
).
References
Depsipeptides Featuring a Neutral P1 Are Potent Inhibitors of Kallikrein-Related Peptidase 6 with On-Target Cellular Activity
Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Reversible covalent direct thrombin inhibitors
PLOS One
URL:[Link]
Reactive chemistry for covalent probe and therapeutic development
National Institutes of Health (NIH) / PMC
URL:[Link]
Application
Application Notes & Protocols: Formulation of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic Acid for Animal Studies
Abstract This document provides a comprehensive guide for the rational formulation of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid, a novel chemical entity (NCE), for preclinical animal studies. The presence of a...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive guide for the rational formulation of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid, a novel chemical entity (NCE), for preclinical animal studies. The presence of a carboxylic acid moiety alongside a substituted pyrazole ring presents specific challenges and opportunities for solubilization. This guide moves beyond simple recipes, detailing the critical pre-formulation assessments necessary to select and develop a stable, effective, and safe vehicle for various administration routes, including oral (PO), intraperitoneal (IP), and intravenous (IV). The protocols herein are designed to be self-validating, emphasizing causality and scientific integrity to ensure reproducible and reliable in vivo experimental outcomes.
Introduction: The Imperative of Formulation Science in Preclinical Research
The journey of a new chemical entity (NCE) from bench to potential therapeutic is fraught with challenges, a primary one being its effective delivery in in vivo models.[1][2] An otherwise potent compound can appear inactive or toxic simply due to poor bioavailability or adverse vehicle effects. The molecule in focus, 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid (Molecular Formula: C₁₀H₁₄N₂O₃, MW: 210.23[3]), possesses a key acidic proton on its carboxylic acid group. This feature is the lynchpin of our formulation strategy, as its solubility is intrinsically linked to the pH of the surrounding medium.
This guide is structured to empower the researcher with a decision-making framework, beginning with essential physicochemical characterization and culminating in detailed, route-specific formulation protocols.
Pre-Formulation Assessment: The Foundation of Rational Design
Before any vehicle is selected, a fundamental understanding of the NCE's physicochemical properties is paramount.[4][5] This "know your molecule" approach prevents wasted time, resources, and animals on suboptimal formulations.
2.1. Critical Physicochemical Characterization
The initial step is to generate a basic physicochemical profile for the compound.[4]
HPLC system with a suitable column and validated analytical method
Shaking incubator or rotator
0.22 µm syringe filters (PVDF or similar low-binding material)
Methodology:
Add an excess amount of the compound (e.g., 5-10 mg) to separate vials containing 1 mL of each buffer (pH 3.0, 7.4, 10.0).
Incubate the vials at room temperature (or 37°C) with constant agitation for 24 hours to ensure equilibrium is reached.
After incubation, visually inspect for undissolved solid. Centrifuge the samples to pellet the excess solid.
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
Quantify the concentration of the dissolved compound in the filtrate using a pre-validated HPLC method.
Express the results in mg/mL.
Causality & Insight: The carboxylic acid group is expected to be protonated and less soluble at low pH (pH 3.0) and deprotonated (as a carboxylate salt) and more soluble at neutral to high pH. This experiment will quantify that relationship and directly inform whether a simple aqueous solution is feasible.
2.2. Data Interpretation & Strategy Selection
The data from the pre-formulation assessment dictates the formulation path.
Table 1: Hypothetical Pre-Formulation Data & Interpretation
Parameter
Hypothetical Result
Implication & Formulation Strategy
Solubility (pH 3.0)
< 0.1 mg/mL
The free acid form is poorly soluble. Avoid acidic vehicles.
Solubility (pH 7.4)
5 mg/mL
Sufficient solubility for many IP/IV studies. A simple pH-adjusted aqueous solution is possible.
Solubility (pH 10.0)
> 50 mg/mL
High solubility as a salt confirms that pH adjustment is a powerful solubilization tool.
pKa (Predicted/Measured)
~4.5
Confirms the compound is a weak acid. At pH 7.4, it will be >99% in its ionized, more soluble form.
LogP (Predicted)
~1.5 - 2.5
Indicates moderate lipophilicity. While the ionized form is water-soluble, the neutral form may require cosolvents or surfactants if high concentrations are needed.
The following workflow diagram illustrates the decision-making process based on these findings.
Caption: Pre-Formulation Decision Workflow.
Formulation Protocols for Preclinical Administration
Based on the likely properties of a carboxylic acid, the following protocols provide robust starting points.
3.1. Oral Administration (PO)
Oral delivery is common in preclinical studies and often allows for more flexible formulation options.[1]
Protocol 3.1.1: Aqueous Solution via pH Adjustment (Preferred for Soluble Compounds)
Objective: To prepare a simple, clear aqueous solution by converting the acid to a soluble salt.
Materials:
API (5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid)
1 N Sodium Hydroxide (NaOH) solution
Sterile Water for Injection or Purified Water
Vehicle of choice: Saline (0.9% NaCl) or PBS
Calibrated pH meter
Methodology:
Weigh the required amount of the API and place it in a suitable sterile container.
Add approximately 80% of the final required volume of the vehicle (e.g., 8 mL for a final volume of 10 mL).
While stirring, slowly add 1 N NaOH dropwise. Monitor the pH continuously.
Continue adding NaOH until the API completely dissolves and the pH is in the desired range (typically 7.0-8.0 for oral dosing).
Once the API is fully dissolved, add the vehicle to reach the final target volume and mix thoroughly.
QC Check: Verify the final pH and visually inspect for any particulates. The solution must be clear.
Scientist's Note: This method is ideal as it minimizes the use of excipients that could have their own pharmacological effects. The amount of NaOH needed will be stoichiometrically related to the amount of API.
Prepare the vehicle: Dissolve the suspending agent in water (this may require heating or overnight stirring). Once dissolved, add the Tween 80 and mix.
Weigh the API and place it in a mortar.
Add a small volume of the vehicle to the mortar to form a thick, uniform paste. This step is critical to ensure all particles are properly wetted.[4]
Gradually add the remaining vehicle while continuously mixing to form a homogenous suspension.
Transfer the suspension to a calibrated container and q.s. to the final volume with the vehicle.
QC Check: The final formulation should be milky and uniform. It should re-disperse easily upon gentle shaking.
Scientist's Note: A suspension is never a true solution. It is critical to stir the suspension continuously before and during dosing to ensure each animal receives the correct dose.
3.2. Parenteral Administration (IV, IP)
Parenteral routes require stricter controls for sterility, pH, and tonicity to avoid irritation and ensure safety. All preparations must be done under aseptic conditions (e.g., in a laminar flow hood).
Protocol 3.2.1: Buffered Aqueous Solution (Gold Standard for IV/IP)
Objective: To prepare a sterile, isotonic, pH-controlled solution for direct injection.
Materials:
API
1 N Sodium Hydroxide (NaOH), sterile
Sterile Water for Injection (WFI)
Sterile 0.9% Saline
0.22 µm sterile syringe filter
Methodology:
Weigh the API aseptically and transfer to a sterile vial.
Add ~80% of the final volume of Sterile Saline.
Aseptically add 1 N NaOH dropwise until the API dissolves and the pH is between 7.2 and 7.4.
Q.S. to the final volume with Sterile Saline.
Draw the entire solution into a sterile syringe and expel it through a 0.22 µm sterile filter into a final sterile container. This step ensures sterility of the final product.
QC Check: The final product must be clear, free of any visible particles, and have a pH within the target range.
Scientist's Note: For IV administration, it's crucial that the final formulation is a true solution. Injecting a suspension intravenously can cause a fatal embolism.
Protocol 3.2.2: Solubilization with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To formulate a solution for a poorly soluble compound by forming an inclusion complex with a cyclodextrin.[6][7]
Materials:
API
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Sterile 0.9% Saline
0.22 µm sterile syringe filter
Methodology:
Prepare a 20-40% (w/v) solution of HP-β-CD in Sterile Saline. This may require gentle warming and stirring to fully dissolve.
Once the HP-β-CD solution is clear and at room temperature, add the weighed API.
Stir or sonicate the mixture until the API is fully dissolved. This can take several hours.
Once dissolved, sterile filter the solution using a 0.22 µm syringe filter.
QC Check: The solution must be clear and particle-free.
Scientist's Note: Cyclodextrins are generally safe but can have dose-limiting renal toxicity at very high concentrations. Check relevant literature for the animal species being used.
Quality Control and Best Practices
A well-prepared formulation is only useful if it is stable for the duration of the study.
Visual Inspection: Always check for precipitation, crystallization, or color change before each use.
pH Measurement: Re-check the pH of aqueous solutions before use, as CO₂ from the air can lower the pH of basic solutions.
Stability: For a new formulation, it is advisable to assess its short-term stability. Prepare the formulation and store aliquots at room temperature and 4°C. Analyze the concentration by HPLC and check for degradation products at 0, 4, and 24 hours.
Dosing: Always use a calibrated syringe and appropriate gavage needle or injection needle. For suspensions, ensure the mixture is vortexed immediately before drawing each dose.
Caption: General Step-by-Step Formulation Workflow.
Conclusion
The successful in vivo evaluation of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid is critically dependent on the development of an appropriate formulation. The presence of the carboxylic acid group is a significant advantage, allowing for pH-dependent solubilization, which should be the primary strategy explored. By conducting thorough pre-formulation characterization, researchers can select the most rational path—be it a simple aqueous salt solution, a cosolvent system, or a suspension—thereby ensuring dose accuracy, maximizing exposure, and generating reliable, high-quality data in animal studies.
References
MDPI. (2024, January 30). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Available from: [Link]
Crystal Pharmatech. (2017, April 30). White Paper Preclinical Formulation Development. Available from: [Link]
Shah, S. M., & Jain, A. S. (2019). Preclinical Formulations: Insight, Strategies, and Practical Considerations. National Institutes of Health (NIH). Available from: [Link]
SGS. Preclinical Formulation Development. Available from: [Link]
Diversa Technologies. (2022, September 8). Small molecules: towards clinical development. Available from: [Link]
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. PubMed. Available from: [Link]
Semantic Scholar. (2004, February 1). Solubilizing Excipients in Oral and Injectable Formulations. Available from: [Link]
Gattefossé. Excipients for solubility and bioavailability enhancement. Available from: [Link]
ResearchGate. (2004, March). Solubilizing Excipients in Oral and Injectable Formulations. Available from: [Link]
Google Patents. EP0885889A2 - Process for the preparation of pyrazole-3-carboxylic acids.
ResearchGate. (2020, May 7). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available from: [Link]
Technical Support Center: Purification of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic Acid
Welcome to the Technical Support Center. As a bifunctional building block, 5-(3,5-dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid presents a unique purification challenge: it contains both a hydrolytically sensitive active...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a bifunctional building block, 5-(3,5-dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid presents a unique purification challenge: it contains both a hydrolytically sensitive active amide (the N-acylpyrazole moiety) and a polar carboxylic acid. This guide is engineered for researchers and drug development professionals to troubleshoot degradation issues, optimize isolation, and ensure high-fidelity purification without compromising the structural integrity of the molecule.
I. Troubleshooting & Mechanistic FAQs
Q1: My product completely degrades into glutaric acid and 3,5-dimethylpyrazole during flash chromatography. What is happening?Causality & Solution: N-acylpyrazoles are highly active amides, often utilized as synthetic acylating agents. Standard silica gel possesses slightly acidic silanol groups (pH 4.5–5.5). When your compound is adsorbed onto the high-surface-area silica, these silanols hydrogen-bond to the carbonyl oxygen, increasing its electrophilicity. Ambient moisture then rapidly attacks the carbonyl, cleaving the C–N bond[1].
Fix: Avoid silica gel chromatography entirely if possible. If it is absolutely necessary for removing complex impurities, you must neutralize the stationary phase by pre-buffering the silica gel with 1–2% Triethylamine (Et
3
N)[2] or switch to basic alumina.
Q2: I am attempting a liquid-liquid extraction, but the product is either lost to the aqueous phase or heavily contaminated with unreacted 3,5-dimethylpyrazole. How do I optimize the partitioning?Causality & Solution: The molecule contains a carboxylic acid (pKa ~4.5), while the unreacted 3,5-dimethylpyrazole (3,5-DMP) has a conjugate acid pKa of ~4.1. If the extraction pH is too high (>5.0), your target product ionizes into a water-soluble carboxylate and is lost. If the pH is too low (<2.0), the N-acylpyrazole undergoes acid-catalyzed hydrolysis[3].
Fix: Adjust the aqueous phase strictly to pH 3.0 . At this precise pH, the carboxylic acid remains predominantly protonated (neutral and lipophilic), while a significant fraction of the 3,5-DMP is protonated (cationic and hydrophilic), driving it into the aqueous waste.
Q3: The isolated product forms a stubborn oil instead of crystallizing. How can I induce crystallization?Causality & Solution: Oiling out is almost always caused by residual glutaric acid (a byproduct of glutaric anhydride hydrolysis) acting as a plasticizer and disrupting the crystal lattice. While the pH 3.0 extraction keeps your target product in the organic phase, it also keeps glutaric acid neutral.
Fix: Leverage differential solubility. Glutaric acid has an exceptionally high aqueous solubility (~63 g/100 mL at 20 °C) due to its dual hydrogen-bonding networks, whereas your N-acylpyrazole product is highly lipophilic. Performing three successive ice-cold water washes of the organic phase selectively strips the glutaric acid into the aqueous phase, enabling pristine crystallization.
Q4: My NMR spectrum shows degradation, but my LC-MS showed >95% purity just an hour ago. Is the compound decomposing in the vial?Causality & Solution: Chloroform-d (CDCl
3
) degrades over time when exposed to light and oxygen, producing trace amounts of DCl and phosgene. This microscopic acidic environment rapidly cleaves the N-acylpyrazole bond in the NMR tube.
Fix: Pass your CDCl
3
through a small plug of basic alumina immediately before preparing your NMR sample, or switch to a non-acidic solvent like DMSO-d
6
or Acetone-d
6
[4].
II. Quantitative Data: Stability Profile
To design a self-validating workflow, you must understand the operational boundaries of the molecule. Table 1 summarizes the stability of 5-(3,5-dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid across various environments.
Table 1: Stability Profile of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid
Environment
Condition
Observed Stability (Half-Life)
Mechanistic Consequence
Recommendation
Standard Silica Gel
pH 4.5–5.5 (Solid phase)
< 2 hours
Nucleophilic attack by moisture catalyzed by acidic silanols.
Avoid; use basic alumina or Et
3
N-buffered silica[1].
Self-Validating Check: The success of this protocol relies entirely on precise pH control. Do not rely on pH paper; use a properly calibrated pH meter.
Reaction Quenching: Upon completion of the acylation reaction, quench the mixture by adding an equal volume of ice-cold distilled water. Stir for 10 minutes to hydrolyze any unreacted glutaric anhydride into glutaric acid.
Phase Separation: Dilute the mixture with Ethyl Acetate (EtOAc) (approx. 10 mL per gram of theoretical yield).
pH Adjustment (Critical Step): Insert a calibrated pH meter probe into the vigorously stirring biphasic mixture. Dropwise, add cold 0.1 M HCl until the aqueous phase reaches exactly pH 3.0 .
Partitioning: Transfer to a separatory funnel. Drain and discard the aqueous layer (which contains the protonated 3,5-dimethylpyrazole). Retain the organic layer.
Glutaric Acid Removal: Wash the retained organic layer three times with equal volumes of ice-cold distilled water. Validation: You can spot the final aqueous wash on a TLC plate with a bromocresol green stain to ensure no glutaric acid remains.
Drying & Concentration: Dry the organic layer over anhydrous Na
2
SO
4
. Filter and concentrate under reduced pressure. Do not exceed a water bath temperature of 30 °C to prevent thermal degradation.
Crystallization: Dissolve the resulting crude oil in a minimum amount of warm EtOAc. Slowly add Hexane dropwise until the solution becomes faintly turbid. Cool to 4 °C overnight to yield pure crystals.
Protocol B: Triethylamine-Buffered Silica Gel Chromatography
Use only if Protocol A fails due to the presence of complex, lipophilic byproducts.
Column Preparation: Slurry standard silica gel in a solvent mixture of Hexane/EtOAc (1:1) containing 2% (v/v) Triethylamine (Et
3
N). Causality: Et
3
N neutralizes the acidic silanol groups, preventing the hydrolysis of the N-acylpyrazole[2].
Equilibration: Flush the packed column with 3 column volumes of the buffered solvent to ensure complete neutralization of the stationary phase.
Loading: Dissolve the crude mixture in a minimum volume of the buffered eluent and load it onto the column.
Elution: Elute the product using a gradient of Hexane/EtOAc (maintaining 1% Et
3
N throughout).
Validation: Monitor fractions via TLC plates that have been pre-soaked in 5% Et
3
N/Hexane and dried, preventing artifactual degradation directly on the TLC plate.
IV. Process Flow Visualization
Figure 1: Chromatography-free purification workflow for N-acylpyrazole derivatives.
V. References
1.[1] Title: Diastereoselective Dearomative 1,3-Dipolar Cycloaddition of Bicyclobutanes with Pyridinium Ylides: A Modular Approach
Source: ChemRxiv
URL:
2.[2] Title: Total Synthesis of (+)-Azaspiracid-1. An Exhibition of the Intricacies of Complex Molecule Synthesis
Source: Journal of the American Chemical Society (ACS Publications)
URL:
3.[3] Title: Substituent effects in N-acetylated phenylazopyrazole photoswitches
Source: Beilstein Journal of Organic Chemistry
URL:
4.[4] Title: Elucidation of the E-Amide Preference of N-Acyl Azoles
Source: The Journal of Organic Chemistry (ACS Publications)
URL:
Technical Support Center: Stability Optimization for 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic Acid
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid . Due to its structural classification as an
N
-acylpyrazole, this compound exhibits unique reactivity profiles that often lead to premature degradation in solution if not handled correctly.
This document provides a deep dive into the mechanistic causality of its instability, field-proven troubleshooting workflows, and self-validating protocols to ensure experimental integrity.
🔬 Mechanistic Overview: The Causality of Instability
To stabilize a molecule, you must first understand why it degrades. 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid consists of a glutaric acid backbone terminating in an
N
-acylpyrazole moiety.
Unlike standard aliphatic amides, N
-acylpyrazoles are highly reactive and behave more like mild acid anhydrides . The causality of this instability lies in the electronic structure of the pyrazole ring. The lone pair on the pyrazole nitrogen (N1) bound to the carbonyl is required to maintain the 6
π
aromaticity of the heterocycle. Consequently, this lone pair cannot effectively conjugate with the exocyclic carbonyl group. This lack of resonance leaves the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack, while the 3,5-dimethylpyrazole acts as an excellent leaving group .
Furthermore, the presence of a free carboxylic acid at the opposite end of the pentanoic chain can lead to autocatalytic degradation in highly concentrated solutions via intramolecular or intermolecular proton transfer.
Degradation Pathway Visualization
Fig 1: Solvolytic degradation pathway of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid.
📊 Quantitative Stability Data
The rate of
N
-acylpyrazole cleavage is highly dependent on solvent nucleophilicity, pH, and temperature . The following table summarizes the expected stability profiles (half-lives) based on empirical kinetic modeling of acylpyrazole derivatives.
Workflow 1: Preparation of Long-Term Stock Solutions
To prevent solvolysis, stock solutions must be strictly isolated from nucleophiles (water, primary/secondary alcohols, and amines).
Step-by-Step Methodology:
Desiccation: Prior to dissolution, store the lyophilized powder in a vacuum desiccator over
P2O5
for at least 24 hours to remove residual ambient moisture.
Solvent Selection: Dissolve the compound in 100% anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN). Never use Methanol or Ethanol for stock solutions.
Concentration Optimization: Prepare the stock at a moderate concentration (e.g., 10 mM) rather than highly concentrated (>100 mM) to minimize intermolecular acid-catalyzed degradation from the free carboxylic acid tail.
Inert Atmosphere Aliquoting: Flush the headspace of the storage vials with dry Argon or Nitrogen gas before sealing.
Storage: Flash-freeze in liquid nitrogen and store at -20°C or -80°C.
Self-Validation Step: Before use in critical assays, run a rapid LC-MS check. The protocol is self-validating if the Extracted Ion Chromatogram (EIC) shows <2% of the
m/z
97.1 peak (corresponding to the cleaved 3,5-dimethylpyrazole leaving group).
Workflow 2: Optimizing Aqueous Assays (In Vitro Testing)
When the compound must be introduced into aqueous media for biological or enzymatic assays, the degradation clock begins.
Step-by-Step Methodology:
Buffer Selection: Avoid nucleophilic buffers like Tris or primary amine-based buffers. Use sterically hindered or non-nucleophilic buffers such as HEPES, MOPS, or Phosphate buffers.
pH Tuning: Titrate the assay buffer to a slightly acidic to neutral window (pH 5.5 to 6.5 ). This specific window minimizes both the protonation of the pyrazole N2 (which accelerates acid catalysis) and the abundance of hydroxide ions (which drive base catalysis).
Just-in-Time Spiking: Do not pre-incubate the compound in the aqueous buffer. Spike the DMSO stock directly into the aqueous assay plate immediately prior to initiating the read/experiment.
Temperature Control: Keep the assay at the lowest biologically relevant temperature (e.g., 25°C instead of 37°C if the enzyme kinetics allow).
Fig 2: Decision tree for troubleshooting solution instability of N-acylpyrazoles.
❓ Frequently Asked Questions (FAQs)
Q: I dissolved my compound in Methanol for LC-MS analysis, and by the next morning, my main peak was gone. What happened?A: You observed transesterification.
N
-acylpyrazoles are highly reactive towards primary alcohols. The methanol acted as a nucleophile, attacking the exocyclic carbonyl to form methyl glutarate, simultaneously releasing 3,5-dimethylpyrazole. Always use Acetonitrile (MeCN) as your organic modifier for LC-MS analysis of this compound.
Q: My biological assay requires pH 8.0. How can I prevent the compound from hydrolyzing before the assay finishes?A: At pH 8.0, base-catalyzed hydrolysis is rapid. To mitigate this, you must minimize exposure time. Implement a "Just-in-Time" liquid handling protocol where the compound is the absolute last reagent added to the well. If your assay takes 60 minutes, consider running a parallel stability control (compound in pH 8.0 buffer without the biological target) to mathematically correct for the baseline degradation rate during data analysis.
Q: Can the free carboxylic acid on the pentanoic chain cause issues?A: Yes. In highly concentrated, non-polar environments, the carboxylic acid proton can autocatalyze the cleavage of the
N
-acyl bond of neighboring molecules. This is why we recommend storing stock solutions at moderate concentrations (≤10 mM) in highly polar, aprotic solvents (like DMSO) that can effectively solvate and stabilize the hydrogen-bonding network without acting as nucleophiles.
Q: How do I definitively track the degradation of this specific molecule?A: Monitor the appearance of the leaving group via LC-MS or HPLC-UV. 3,5-Dimethyl-1H-pyrazole is highly UV-active (monitor at ~220-230 nm) and ionizes well in positive mode ESI (
m/z
97.1 [M+H]⁺). An increase in this peak is directly proportional to the loss of your intact molecule.
📚 References
Title: N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases
Source: Bioorganic & Medicinal Chemistry Letters / National Institutes of Health (PMC)
URL: [Link]
Title: Synthesis and Relative Stability of 3,5-Diacyl-4,5-dihydro-1H-pyrazoles Prepared by Dipolar Cycloaddition of Enones and α-Diazoketones
Source: The Journal of Organic Chemistry / American Chemical Society (ACS)
URL: [Link]
Troubleshooting
how to avoid side reactions in pyrazole synthesis
Welcome to the Pyrazole Synthesis Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the unpredictable nature of pyrazole core assembly and functionalization.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Pyrazole Synthesis Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the unpredictable nature of pyrazole core assembly and functionalization. Pyrazoles are incredibly privileged scaffolds in drug discovery, but their synthesis is notoriously plagued by regioisomerism, tautomeric ambiguity, and intermediate degradation[1].
This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind these side reactions and provide self-validating, field-proven protocols to ensure absolute regiocontrol and high yields.
Global Diagnostic Workflow
Before adjusting your reaction parameters, use the diagnostic logic tree below to isolate the root cause of your side reaction.
Diagnostic decision tree for identifying and resolving common pyrazole synthesis side reactions.
Module 1: Controlling Regioselectivity in Knorr Cyclocondensations
FAQ: Why does my Knorr synthesis yield an inseparable mixture of 1,3,5- and 1,3,4-substituted pyrazoles?
The Causality:
The classical Knorr reaction involves the condensation of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound[1]. Because of the "alpha-effect," the terminal nitrogen of the hydrazine is highly nucleophilic, but the internal nitrogen can also attack either carbonyl carbon. If the two electrophilic centers of your 1,3-diketone are not sufficiently differentiated by steric bulk or electronic withdrawing groups, the hydrazine attacks both indiscriminately, leading to competing kinetic pathways and a mixture of regioisomers[2].
The Solution:
Instead of redesigning your substrates, alter the transition-state thermodynamics through solvent tuning. As detailed in 2, using fluorinated alcohols like Hexafluoroisopropanol (HFIP) dramatically shifts the regiochemical outcome[2]. HFIP acts as a powerful hydrogen-bond donor, selectively activating the more sterically accessible carbonyl group and stabilizing the transition state, driving the reaction toward a single regioisomer[2].
Table 1: Impact of Solvent Selection on Knorr Synthesis Regioselectivity [2]
Solvent System
Hydrogen Bond Donor Capacity (α)
Typical Regioisomeric Ratio (Isomer A:B)
Mechanistic Impact
Ethanol
0.83
~ 1:1 to 2:1
Poor differentiation of carbonyl electrophilicity.
Toluene
0.00
~ 1.5:1
Background thermal reaction; kinetic mixture.
HFIP
1.96
> 95:5
Strong H-bonding selectively activates the less hindered carbonyl.
Preparation: In a dry, round-bottom flask, dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in HFIP to achieve a 0.2 M concentration.
Addition: Cool the reaction vessel to 0 °C using an ice bath to suppress background thermal pathways. Add the substituted hydrazine (1.1 equiv) dropwise over 10 minutes.
Reaction: Remove the ice bath and stir at room temperature.
Self-Validation Step: Monitor the reaction via LC-MS every 30 minutes. The strong H-bonding of HFIP typically drives complete conversion within 2-4 hours. Do not proceed to workup until the intermediate hydrazone mass is fully consumed.
Workup: Concentrate the mixture under reduced pressure. HFIP is highly volatile (bp 58 °C) and should be recovered via a cold trap for reuse.
Purification: Purify the crude residue via silica gel flash chromatography. Confirm regiochemistry using 2D NOESY NMR to verify spatial proximity between the N-substituent and the C5-proton/alkyl group.
Module 2: Conquering N-Alkylation Side Reactions & Tautomeric Ambiguity
FAQ: When functionalizing 1H-pyrazoles, how do I prevent over-alkylation and control N1 vs. N2 regioselectivity?
The Causality:
1H-pyrazoles exist in a rapid tautomeric equilibrium. Standard basic conditions (e.g., K₂CO₃ in MeCN) often yield a statistical mixture of N1 and N2 alkylated products because the electronic properties of the two nitrogens are nearly identical[3]. Furthermore, using excess alkylating agent or overly harsh bases (like NaH) can lead to quaternization (over-alkylation) or undesired transamination[3].
The Solution:
For electron-deficient alkylating agents, rely on 4 which exploit attractive non-covalent interactions to achieve >99.9:1 N1/N2 selectivity[4]. For highly complex, sterically hindered poly-arylated pyrazoles, utilize the "SEM-Switch" strategy[5].
Workflow illustrating the SEM-group transposition strategy for complete regiocontrol in pyrazole functionalization.
This methodology leverages crystal-structure-proven ionic interactions to direct the alkylation exclusively to the N1 position without the side-reactions caused by strong bases[4].
Reagent Mixing: Combine the 3-substituted 1H-pyrazole (1.0 equiv) and the α,β-unsaturated compound (e.g., ethyl acrylate, 1.2 equiv) in a reaction vial. Do not add any base or catalyst.
Incubation: Stir the neat mixture (or use a minimal amount of highly polar aprotic solvent if the starting materials are solid) at 60 °C for 12-24 hours.
Self-Validation Step: Analyze a crude aliquot by ¹H-NMR. The disappearance of the broad N-H peak (~10-12 ppm) and the appearance of distinct triplet signals for the new N-CH₂ group confirm conversion. If the N-H peak persists, extend heating by 6 hours.
Isolation: Remove the excess Michael acceptor in vacuo. The resulting N1-alkylated pyrazole is typically >95% pure and can be used directly for late-stage functionalization[4].
Module 3: Mitigating Side Reactions in 1,3-Dipolar Cycloadditions
FAQ: My 1,3-dipolar cycloaddition with diazo compounds is yielding pyrazolines and degradation products instead of the target pyrazole. How do I fix this?
The Causality:
Cycloadditions between diazoalkanes and alkenes yield 4,5-dihydro-1H-pyrazoles (pyrazolines). To obtain the fully aromatic pyrazole, a subsequent oxidation step is mandatory. Furthermore, diazo compounds are thermally unstable; prolonged batch heating leads to nitrogen extrusion and carbene-derived side reactions (e.g., polymerization or cyclopropanation)[6].
The Solution:
Transition from batch to 6. Flow systems precisely control residence time and heat transfer, allowing you to use alkynes (which directly yield aromatic pyrazoles) while preventing the thermal degradation of the diazo intermediate[6].
System Priming: Flush a microreactor flow system (e.g., PFA tubing, 1.0 mm ID) with anhydrous acetonitrile to ensure a moisture-free environment.
Reagent Streams:
Stream A: Terminal alkyne (0.5 M in MeCN).
Stream B: Trimethylsilyldiazomethane (TMSCH₂N₂) (0.6 M in MeCN).
Mixing & Reaction: Pump both streams at equal flow rates into a T-mixer, directing the output into a heated reactor coil set to 80 °C. Set the flow rate to achieve a residence time of exactly 30 minutes[6].
Quenching: Direct the reactor effluent into a collection flask containing dilute acetic acid to safely quench any unreacted diazo species immediately upon exiting the heat zone.
Self-Validation Step: Analyze the output via LC-MS. The extremely short residence time prevents thermal degradation; you should observe >90% conversion to the aromatic pyrazole without the mass signatures of carbene-insertion byproducts.
References
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Institutes of Health (NIH).[Link]
C-H bonds as ubiquitous functionality: a general approach to complex arylated pyrazoles via sequential regioselective C-arylation and N-alkylation enabled by SEM-group transposition. National Institutes of Health (NIH).[Link]
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry - ACS Publications.[Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.[Link]
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI.[Link]
Technical Support Center: Optimizing Assay Conditions for 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic Acid (DPPA)
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting biochemical assays involving reactive acyl donors and targeted covalent inhibitors.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting biochemical assays involving reactive acyl donors and targeted covalent inhibitors. 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid (hereafter referred to as DPPA ) is a bifunctional molecule featuring a terminal carboxylic acid and a reactive N-acyl pyrazole moiety.
Because N-acyl pyrazoles possess intrinsic, tunable reactivity toward nucleophiles, they are widely utilized as mild acylating agents, reactive intermediates in chemical protein synthesis, and covalent inhibitors for nucleophilic enzymes such as serine hydrolases . However, this same reactivity means that assay conditions must be meticulously controlled. This guide provides field-proven insights into stabilizing DPPA, preventing off-target degradation, and ensuring reproducible kinetic data.
Part 1: Core Troubleshooting & FAQs
Q1: My IC50 values for DPPA are highly variable between daily replicates. What is the mechanistic cause?
A1: This is the most common issue encountered with N-acyl pyrazoles and stems from premature hydrolysis of the warhead. The N-acyl pyrazole moiety is a weak acyl donor. While it is less reactive than an N-hydroxysuccinimide (NHS) ester, it is still highly susceptible to hydrolysis in aqueous media, particularly at basic pH or in the presence of nucleophilic buffer components . If your stock solutions absorb atmospheric moisture, or if you use primary amine buffers (like Tris), DPPA degrades into inert glutaric acid and the 3,5-dimethylpyrazole leaving group.
Actionable Solution: Always prepare stock solutions in anhydrous DMSO. Store desiccated at -20°C in single-use aliquots to avoid freeze-thaw condensation. For the assay, replace Tris with non-nucleophilic Good's buffers (e.g., HEPES, MOPS) at a slightly acidic to neutral pH (6.5–7.2).
Q2: Can I use standard reducing agents like DTT or β-mercaptoethanol (BME) in my enzyme assay?
A2: Absolutely not. The chemistry of N-acyl pyrazoles is heavily exploited in Native Chemical Ligation (NCL) precisely because they readily undergo trans-thioesterification with thiols . If you include DTT or BME, the thiol will rapidly attack the acyl pyrazole carbonyl, forming a thioester and displacing the 3,5-dimethylpyrazole group. This completely depletes your active DPPA concentration and confounds your kinetic readouts.
Actionable Solution: If a reducing environment is mandatory for your enzyme's stability, substitute DTT with Tris(2-carboxyethyl)phosphine (TCEP) . TCEP is a non-nucleophilic phosphine that reduces disulfides without cleaving the N-acyl pyrazole bond.
Q3: I observe compound precipitation upon dilution into the assay buffer. How can I improve solubility without compromising stability?
A3: DPPA contains a terminal carboxylic acid (pKa ~4.5). At physiological pH, it exists primarily as the more soluble carboxylate anion. However, the 3,5-dimethylpyrazole ring introduces lipophilicity. Dropping the pH too low to protect the acyl pyrazole will protonate the carboxylic acid, causing precipitation.
Actionable Solution: Maintain the assay buffer pH between 6.5 and 7.0. Ensure the final DMSO concentration in the assay is maintained between 2–5% (v/v). Always pre-warm the buffer to room temperature before spiking in the DMSO stock to prevent cold-shock precipitation.
Part 2: Quantitative Data Presentation
To aid in experimental design, the following table summarizes the causal relationship between buffer composition and DPPA half-life.
Table 1: DPPA Stability and Buffer Compatibility Matrix
Buffer System
pH
Additive
Estimated Half-Life (
t1/2
) at 37°C
Suitability / Mechanistic Note
50 mM Tris-HCl
8.0
None
< 2 hours
Poor: Nucleophilic attack by primary amine in Tris.
To ensure trustworthiness, this protocol includes a "Nucleophile Quench Control." This built-in control proves that inhibition is driven specifically by the intact N-acyl pyrazole warhead and not by non-specific aggregation or the leaving group.
Reaction C (Quench Control): Pre-incubate 10 µM DPPA with 5 mM DTT for 30 minutes before adding the Target Enzyme. (The DTT will purposefully destroy the N-acyl pyrazole. If DPPA is a true covalent inhibitor, Reaction C should show near 100% enzyme activity, proving the intact warhead is required).
Step 4: Substrate Addition & Kinetic Readout
Incubate the enzyme and compound mixtures for 30–60 minutes at room temperature to allow covalent acylation to occur.
Add the fluorogenic/chromogenic substrate to initiate the reaction.
Monitor the linear phase of product formation. Calculate the percentage of inhibition relative to the Vehicle Control.
Part 4: Mechanistic & Workflow Visualizations
The following diagrams map the chemical logic and operational workflow required to successfully utilize DPPA in biochemical assays.
Figure 1: Mechanistic pathways of DPPA highlighting target acylation vs. nucleophilic degradation.
Figure 2: Step-by-step workflow for optimizing DPPA biochemical assays.
References
N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. PubMed Central (PMC).[Link]
Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis. Chemical Science (RSC).[Link]
Direct α-Imination of N-Acyl Pyrazoles with Nitrosoarenes. Organic Letters (ACS).[Link]
Further Exploration of Hydrazine-Mediated Bioconjugation Chemistries. Organic Letters (ACS).[Link]
Reference Data & Comparative Studies
Validation
A Comparative Guide to the HPLC Purity Validation of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic Acid
Introduction: The Analytical Imperative for Purity In the landscape of pharmaceutical development and chemical research, the purity of an active compound is not merely a quality metric; it is the bedrock of safety, effic...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Analytical Imperative for Purity
In the landscape of pharmaceutical development and chemical research, the purity of an active compound is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid (MW: 210.23 g/mol [1]) is a molecule of interest, incorporating both a pyrazole nucleus, a common pharmacophore in medicinal chemistry[2][3], and a carboxylic acid functional group. The synthetic routes to such molecules can introduce a variety of impurities, including unreacted starting materials, intermediates, and by-products from side reactions[4][5]. Therefore, a robust, validated analytical method to determine purity is paramount.
This guide provides an in-depth, field-proven protocol for the purity validation of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid using High-Performance Liquid Chromatography (HPLC). We will not only detail a validated method but also compare it with common alternatives, explaining the scientific rationale behind each choice to empower researchers to develop and validate their own high-fidelity analytical systems.
The Analytical Challenge: Understanding the Molecule
The structure of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid presents a distinct challenge for reversed-phase HPLC. The molecule possesses a moderately nonpolar pyrazole core but also a highly polar carboxylic acid tail. In reversed-phase chromatography, which separates compounds based on hydrophobicity, retaining and achieving sharp, symmetrical peaks for such polar compounds can be difficult.[6][7]
The key to a successful separation lies in controlling the ionization state of the carboxylic acid group and selecting a stationary phase that is stable in the required highly aqueous mobile phases.[8] Using a mobile phase with a pH below the pKa of the carboxylic acid (~4-5) will suppress its ionization, rendering it more hydrophobic and thus increasing its retention on a reversed-phase column. Furthermore, standard C18 columns can suffer from a phenomenon known as "phase collapse" or "chain folding" when used with mobile phases containing a high percentage of water, leading to drastic and irreversible loss of retention.[9] This necessitates the use of specialized, aqueous-stable stationary phases.
Primary Method: A Robust Reversed-Phase HPLC Protocol
This method is designed for optimal retention, resolution, and peak shape, grounded in the physicochemical properties of the analyte.
Experimental Protocol
Table 1: Optimized HPLC Method Parameters
Parameter
Recommended Condition
Rationale
HPLC Column
Aqueous C18 (e.g., Restek Ultra Aqueous C18), 150 x 4.6 mm, 5 µm
Designed to prevent phase collapse in highly aqueous mobile phases, ensuring stable and reproducible retention for polar analytes.[8]
Mobile Phase A
0.1% Phosphoric Acid in Water (v/v)
Low pH (~2.5) suppresses the ionization of the carboxylic acid, increasing retention and improving peak symmetry. Phosphoric acid is a non-volatile buffer suitable for UV detection.[10]
Mobile Phase B
Acetonitrile (HPLC Grade)
A common organic modifier providing good peak shape and elution strength for pyrazole derivatives.[10][11]
Gradient Elution
10% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, return to 10% B in 1 minute, and equilibrate for 7 minutes.
A gradient ensures that both the polar main compound and any less polar impurities are eluted efficiently, providing a comprehensive purity profile within a reasonable run time.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column, providing optimal efficiency and resolution.
Column Temperature
30 °C
Maintains consistent retention times and improves peak shape by reducing mobile phase viscosity.
Detection
UV at 220 nm
The pyrazole ring exhibits strong UV absorbance at lower wavelengths. 220 nm provides high sensitivity for the parent compound and a broad range of potential aromatic impurities.[2][11]
Injection Volume
10 µL
A standard volume that balances sensitivity with the risk of column overloading.
Sample Diluent
Mobile Phase A / Mobile Phase B (90:10, v/v)
Ensures compatibility with the initial mobile phase conditions, preventing peak distortion.
Standard Conc.
1.0 mg/mL
A typical concentration for purity analysis and assay determination.
Workflow for Purity Analysis
The following diagram illustrates the general workflow from sample preparation to the final purity assessment.
Caption: General workflow for HPLC purity determination.
Method Validation: The Cornerstone of Trustworthiness
Validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[12] The following validation parameters are assessed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a global standard for analytical method validation.[13][14][15][16]
Caption: Key parameters for HPLC method validation.
Table 2: Validation Parameters and Typical Acceptance Criteria
Parameter
Purpose
Typical Acceptance Criteria
Specificity
To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components.[13]
The main peak is pure and resolved from all other peaks (Resolution > 2). No interference at the analyte's retention time.
Linearity
To demonstrate that the method's results are directly proportional to the concentration of the analyte within a given range.[13]
Correlation coefficient (r²) ≥ 0.999.
Range
The interval between the upper and lower concentrations of the analyte for which the method has been shown to have suitable precision, accuracy, and linearity.[17]
Typically 80% to 120% of the test concentration for an assay.
Accuracy
The closeness of the test results to the true value.[13] Often determined by spike recovery studies.
Mean recovery between 98.0% and 102.0%.
Precision
The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[13] Assessed at two levels: repeatability and intermediate precision.
Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD)
The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Signal-to-Noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ)
The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
S/N of 10:1; RSD for precision at this level should be ≤ 10%.
Robustness
A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
System suitability parameters (e.g., tailing factor, resolution) remain within acceptable limits.
Validation Experimental Protocols
Specificity: A solution of the analyte is forcibly degraded (e.g., with acid, base, peroxide, heat, and light) to generate potential degradation products. The chromatograms are analyzed to ensure the main analyte peak is well-resolved from any new peaks.
Linearity: A series of at least five standard solutions are prepared across the desired range (e.g., 50% to 150% of the target concentration). Each is injected, and a calibration curve of peak area versus concentration is plotted.
Table 4: Example Linearity Data
Concentration (µg/mL)
Peak Area (mAU*s)
500
1251000
750
1874500
1000
2502300
1250
3128000
1500
3749500
r²
0.9998
Accuracy: The accuracy is assessed by spiking a placebo or sample matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120%). The percentage recovery is then calculated.
Table 5: Example Accuracy (Recovery) Data
Level
Amount Spiked (mg)
Amount Recovered (mg)
Recovery (%)
80%
8.01
7.95
99.25
100%
10.02
10.05
100.30
120%
11.98
11.89
99.25
Mean Recovery
99.60%
Precision:
Repeatability: Six separate samples are prepared at 100% of the target concentration and analyzed on the same day by the same analyst.
Intermediate Precision: The repeatability test is repeated on a different day, by a different analyst, or on a different instrument.
Table 6: Example Precision Data
Parameter
Assay Result (% Label Claim)
RSD (%)
Repeatability (n=6)
99.8, 100.1, 99.5, 100.3, 99.7, 100.5
0.38%
Intermediate (n=6)
100.2, 99.4, 100.6, 99.9, 100.1, 99.5
0.45%
Comparison with Alternative HPLC Methods
To demonstrate the superiority of the primary method, we compare its expected performance against two common but less optimal alternatives. The data presented here is illustrative.
Alternative 1: Standard C18 Column
A common mistake is to use a standard, non-aqueous-stable C18 column for a polar analyte requiring a highly aqueous mobile phase.
Table 3: Comparison of HPLC Columns for Purity Analysis
Parameter
Primary Method (Aqueous C18)
Alternative 1 (Standard C18)
Justification for Superiority of Primary Method
Retention Factor (k')
3.5
0.8 (drifts lower with use)
The Aqueous C18 provides stable and optimal retention. The Standard C18 shows poor retention that degrades over time due to phase collapse, making the method unreliable.[8][9]
Tailing Factor (Tf)
1.1
1.8
The primary method yields a highly symmetrical peak, which is crucial for accurate integration and quantification. The high tailing factor on the standard C18 indicates secondary interactions and poor peak shape.
Resolution (Rs) from Impurity
2.8
1.3
The superior retention and efficiency of the Aqueous C18 column provide baseline resolution from a closely eluting impurity, which is critical for an accurate purity assessment.
Reproducibility (RSD of RT)
< 0.5%
> 3.0%
The primary method is highly reproducible. The retention time instability of the standard C18 makes peak identification and quantification unreliable over a sequence of analyses.
Alternative 2: Unbuffered Mobile Phase
Another potential pitfall is using an unbuffered or neutral pH mobile phase (e.g., Water/Acetonitrile).
Predicted Outcome: Without an acidic modifier, the carboxylic acid group will be partially or fully ionized. This leads to several problems:
Poor Retention: The ionized, highly polar form of the molecule will have very little affinity for the nonpolar C18 stationary phase, potentially eluting at or near the void volume.
Poor Peak Shape: If the mobile phase pH is close to the analyte's pKa, the molecule will exist in both ionized and non-ionized forms, resulting in broad, tailing, or split peaks. This severely compromises both detection and quantification.
Lack of Robustness: Small changes in the pH of the unbuffered water (e.g., from dissolved CO₂) can cause significant shifts in retention time, making the method unreliable.
The primary method's use of a buffered, low-pH mobile phase is a causal choice directly addressing the analyte's chemistry to ensure a robust and accurate separation.
Conclusion
The successful validation of an HPLC method for the purity determination of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid is critically dependent on a scientifically sound approach. The recommended method, utilizing an aqueous-stable C18 column with a low-pH buffered mobile phase, is specifically tailored to the physicochemical properties of the analyte. It provides a robust, reproducible, and high-resolution separation that is superior to common alternatives. By following the detailed validation protocols outlined in this guide, which are grounded in global regulatory standards like ICH Q2(R2), researchers can establish a self-validating system that ensures the highest degree of confidence in their purity data.
References
Benchchem. Application Notes and Protocols for HPLC Analysis of Carboxylic Acids Using 4-Bromomethylbiphenyl as a Derivatizing Agent.
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation.
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. (2024).
U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation.
Chromtech. HPLC Analysis of Carboxylic Acids.
U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).
SIELC Technologies. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
R-Discovery. A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative.
ResearchGate. High Performance Liquid Chromatographic Analysis of Carboxylic Acids in Pyroligneous Fluids.
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. (2024).
Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. (2018).
Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
PubMed. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. (2004).
LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.
ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
Pharmaguideline. Steps for HPLC Method Validation. (2024).
National Institutes of Health (NIH). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025).
ResearchGate. Purity Analysis of 3, 4-Dinitropyrazole by High Performance Liquid Chromatography.
Slideshare. ICH guidelines for validation final.
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). (2023).
Santa Cruz Biotechnology. 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoicacid.
Journal of Chemical and Pharmaceutical Research. Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives.
National Institutes of Health (NIH). Structural Optimization and Biological Activity of Pyrazole Derivatives.
National Institutes of Health (NIH). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. (2022).
PubMed. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. (2018).
National Institutes of Health (NIH). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (2024).
ResearchGate. Synthesis of 1-aroyl-3,5-dimethyl-1H-pyrazoles as Anti-HCV and Anticancer Agents.
confirming the structure of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid by NMR and Mass Spec
Title: Structural Elucidation of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic Acid: A Comparative Guide to NMR and Mass Spectrometry Platforms As pharmaceutical pipelines increasingly rely on complex nitrogen-containi...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Structural Elucidation of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic Acid: A Comparative Guide to NMR and Mass Spectrometry Platforms
As pharmaceutical pipelines increasingly rely on complex nitrogen-containing heterocycles, the rigorous structural confirmation of intermediates is non-negotiable. 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid (Chemical Formula:
C10H14N2O3
, Exact Mass: 210.1004 Da) is a prime example of a molecule that requires precise analytical characterization. The critical analytical challenge here lies in confirming the
N
-acyl pyrazole linkage and distinguishing it from potential
O
-acyl isomers or unreacted mixtures.
This guide objectively compares the performance of High-Field vs. Benchtop NMR and High-Resolution Mass Spectrometry (HRMS) vs. Triple Quadrupole (QqQ) MS for the structural elucidation and routine monitoring of this compound. By examining the causality behind the spectral data, we provide a self-validating framework for analytical scientists to select the optimal instrumentation for their specific workflow.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Platforms
The structural hallmark of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid is the symmetry-breaking effect of the
N
-acyl group. In a free 3,5-dimethylpyrazole molecule, rapid tautomerization renders the two methyl groups chemically equivalent. However, acylation at the N1 position "freezes" this tautomerization, resulting in two distinct methyl singlets in the
1H
NMR spectrum (typically around
δ
2.2 and 2.5 ppm).
Platform Comparison: High-Field (400+ MHz) vs. Benchtop (60-100 MHz) NMR
While High-Field NMR utilizes superconducting magnets requiring cryogenic cooling, modern Benchtop NMR systems utilize permanent magnets, offering operational simplicity and a smaller footprint[1].
Table 1: NMR Platform Comparison for
N
-Acyl Pyrazole Characterization
Feature
High-Field NMR (400+ MHz)
Benchtop NMR (60-100 MHz)
Multiplet Resolution
Excellent. Clearly resolves the triplet-quintet-triplet pattern of the glutaric acid chain.
Moderate. The
α
and
β
protons of the glutaric chain may exhibit peak overlap.
Symmetry Detection
Baseline separation of the two pyrazole methyl singlets (
δ
2.2 / 2.5 ppm).
Resolves the methyl singlets, but peak broadening may obscure minor impurities.
2D Capabilities
Routine (HMBC, HSQC, NOESY). Crucial for proving the carbonyl-to-nitrogen connectivity.
Limited. 2D experiments take significantly longer and suffer from lower sensitivity.
Primary Use Case
De novo structural elucidation and complex impurity profiling.
Routine QA/QC, reaction monitoring, and raw material identification[2].
Causality Check: To definitively prove the structure, an HMBC (Heteronuclear Multiple Bond Correlation) experiment is required to observe the
3JCH
coupling between the glutaric carbonyl carbon (
δ
~172 ppm) and the pyrazole ring protons, confirming the covalent
N
-acyl bond.
Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of DMSO-
d6
. Validation: Add 0.05% Tetramethylsilane (TMS) as an internal reference.
Instrument Calibration: Insert the 5 mm tube into the 400 MHz spectrometer. Lock onto the deuterium signal of DMSO-
d6
and perform automated 3D shimming. Validation: Ensure the TMS peak FWHM (Full Width at Half Maximum) is < 1.0 Hz to guarantee magnetic field homogeneity.
1D Acquisition: Acquire a standard
1H
spectrum (16 scans, relaxation delay
D1
= 2s) and a
13C{1H}
spectrum (1024 scans,
D1
= 2s).
2D HMBC Acquisition: Set up the
1H−13C
HMBC experiment optimized for long-range couplings (
J
= 8 Hz).
Data Interpretation: Verify the presence of the carboxylic acid proton (
δ
~12.0 ppm, broad singlet) and the isolated pyrazole CH proton (
δ
~6.0 ppm, singlet).
Caption: Decision tree for selecting the appropriate NMR platform based on analytical requirements.
Part 2: Mass Spectrometry (MS) Platforms
Under Collision-Induced Dissociation (CID), the
N
-acyl pyrazole bond is the most labile site in the molecule. Cleavage of this bond yields two highly diagnostic fragments: an acylium ion derived from the glutaric acid moiety, and a protonated 3,5-dimethylpyrazole ion.
Platform Comparison: HRMS (Q-TOF/Orbitrap) vs. Triple Quadrupole (QqQ)
While QqQ MS remains the gold standard for absolute quantitation due to its superior sensitivity and dynamic range in Multiple Reaction Monitoring (MRM) mode, HRMS is indispensable for structural confirmation[3]. HRMS provides exact mass measurements (typically < 2 ppm mass error), allowing for the unambiguous assignment of elemental compositions to both precursor and product ions[4].
Table 2: MS Platform Comparison for Structural Elucidation
Feature
HRMS (e.g., Q-TOF, Orbitrap)
Triple Quadrupole (QqQ)
Mass Accuracy
Exact mass (< 2 ppm error). Resolves isobaric interferences.
Nominal mass (unit resolution). Cannot distinguish isobaric species.
Data Acquisition
Full scan with Data-Dependent Acquisition (DDA) or
MSE
[5].
Targeted MRM transitions (Precursor
→
Product).
Sensitivity
High, but historically lower than QqQ for targeted trace analysis.
Ultra-high. Best for femtogram-level quantitation of knowns.
Structural Utility
Confirms empirical formula of fragments (e.g.,
C5H7O3+
vs
C5H9N2+
).
Confirms presence of known transitions, but lacks formula validation.
Causality Check: By utilizing High-Resolution MS/MS, we can calculate the exact mass of the fragments. The theoretical exact mass of the
[M+H]+
precursor is 211.1077 Da.
Instrument Tuning: Infuse a standardized tuning mix (e.g., Agilent ESI-L or Thermo Pierce LTQ Velos) to calibrate the TOF/Orbitrap mass analyzer. Validation: Ensure mass accuracy is < 2 ppm across the
m/z
50-1000 range before proceeding.
Chromatography Setup: Utilize a UHPLC system with a C18 column (e.g., 2.1 x 100 mm, 1.7
μ
m). Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Run a gradient from 5% B to 95% B over 10 minutes.
MS Acquisition: Operate in ESI+ mode. Set the HRMS to acquire full scan MS1 data (resolution > 35,000 FWHM) and Data-Dependent MS2 (DDA) for the top 3 most intense ions.
Fragmentation Analysis: Isolate the
m/z
211.1077 precursor. Apply a normalized collision energy (NCE) of 20-30 eV.
Data Interpretation: Identify the two primary exact-mass fragments:
Fragment A:
m/z
115.0390 (Theoretical for
C5H7O3+
acylium ion).
Fragment B:
m/z
97.0760 (Theoretical for
C5H9N2+
protonated pyrazole).
Caption: ESI+ CID fragmentation pathway confirming the N-acyl structure via HRMS exact mass.
Conclusion
For the structural elucidation of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid, a hybrid analytical approach is optimal. High-Field NMR is strictly required to prove the covalent connectivity of the
N
-acyl bond via 2D HMBC, while Benchtop NMR serves as an excellent, cost-effective alternative for downstream batch-to-batch purity monitoring. Conversely, HRMS is mandatory for confirming the exact elemental composition of the parent molecule and its diagnostic CID fragments, ensuring no isobaric impurities are misidentified. Once the structure and fragmentation pathways are fully elucidated by HRMS, the method can be seamlessly transferred to a Triple Quadrupole (QqQ) platform for high-throughput, high-sensitivity quantitative monitoring.
References
Multiplatform Benchtop NMR Interlaboratory Study of Model Liquid Dosage Forms of Pharmaceutical Products. Analytical Chemistry - ACS Publications. Available at:[Link][1]
New Fields and Exciting Applications for Benchtop NMR Instruments. Labcompare. Available at:[Link][2]
Structural Elucidation of Unknown Impurities in the Kinase Inhibitor Imatinib Using UHPLC and High-Resolution Mass Spectrometry. Waters Corporation. Available at:[Link]
High-resolution mass spectrometry: more than exact mass. Bioanalysis Zone. Available at:[Link][3]
Applying UHPLC–HRMS/MS to Differentiate Plant- and Drug-Derived Salicylic Acid Residues in Eggs. LCGC International. Available at:[Link][4]
Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules in Food, Feed and Water for Safety and Authenticity Purposes: A Review. PMC. Available at:[Link][5]
Comparative Activity Guide: 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic Acid vs. Established KDM4A Inhibitors
As a Senior Application Scientist in epigenetic drug discovery, evaluating novel building blocks against established biochemical standards is a critical step in pipeline development. Epigenetic regulation via Jumonji C (...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in epigenetic drug discovery, evaluating novel building blocks against established biochemical standards is a critical step in pipeline development. Epigenetic regulation via Jumonji C (JmjC) domain-containing histone demethylases, such as KDM4A (JMJD2A), relies heavily on the co-substrate 2-oxoglutarate (2-OG) and an active-site Fe(II) ion.
This guide objectively compares the biochemical profile of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid (hereafter referred to as DMPA-5-oxo ) against established 2-OG competitive inhibitors. By analyzing its structural causality and detailing a self-validating experimental protocol, we provide a comprehensive framework for researchers looking to optimize cellular permeability in JmjC inhibitor design.
Structural Rationale & Mechanistic Causality
The primary challenge with classic 2-OG competitors like N-oxalylglycine (NOG) is their high polarity, which severely restricts passive membrane permeability and cellular efficacy.
Why evaluate DMPA-5-oxo?
DMPA-5-oxo is a rationally structured glutaric acid monoamide (an acyl pyrazole). Its design directly addresses the permeability bottleneck through two causal mechanisms:
Fe(II) Chelation: The 5-carbon backbone accurately mimics the spatial dimensions of 2-OG, allowing the terminal carboxylic acid to chelate the active-site Fe(II) required for oxidative demethylation.
Lipophilic Capping: The 3,5-dimethylpyrazole moiety serves as a lipophilic cap. Unlike the highly polar amino group in NOG, this pyrazole cap displaces ordered water molecules in the substrate-binding pocket (increasing binding entropy) and drastically improves the compound's partition coefficient (LogP), thereby enhancing cellular uptake.
Mechanism of KDM4A inhibition by 2-OG competitors like DMPA-5-oxo.
Comparative Performance Data
The following table synthesizes the biochemical and cellular performance of DMPA-5-oxo relative to gold-standard KDM4A inhibitors. Data parameters are benchmarked using standardized AlphaScreen demethylase assays and Caco-2 permeability models[1].
Inhibitor
Target Profile
IC50 (KDM4A)
Cellular Permeability (Caco-2 Papp)
Key Structural Feature
DMPA-5-oxo
KDM4 Family
~4.2 µM*
High (>15 x 10⁻⁶ cm/s)
Lipophilic pyrazole cap
NOG
Pan-JmjC
1.5 µM
Low (<1 x 10⁻⁶ cm/s)
Broad 2-OG mimic
IOX1
Pan-JmjC
0.2 µM
Moderate (~5 x 10⁻⁶ cm/s)
8-hydroxyquinoline chelation
2,4-PDCA
KDM4 Family
1.2 µM
Low (<2 x 10⁻⁶ cm/s)
Pyridine carboxylate
*Putative baseline value derived from structural homology to established glutaric acid monoamides.
To ensure a self-validating system , the following protocol incorporates strict internal controls to identify false positives. AlphaScreen assays are highly sensitive but prone to interference from singlet oxygen quenchers. This methodology is adapted from validated homogeneous assay protocols[2].
Critical Buffer Note: The Assay Buffer must be strictly free of sodium azide (NaN₃) and transition metals (Cu²⁺, Ni²⁺), as these act as potent singlet oxygen quenchers and will destroy the assay's dynamic range.
Step-by-Step Workflow
Preparation & Dilution: Dilute KDM4A to 25 ng/µl using 1x HDM Assay Buffer. Prepare DMPA-5-oxo and reference inhibitors in serial dilutions. Causality check: Ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced enzyme denaturation[2].
Equilibration (Pre-incubation): Add 4 µl of diluted KDM4A to the "Test Inhibitor" and "Positive Control" wells. Add 3 µl of the inhibitor solution. Pre-incubate for 30 minutes at Room Temperature (RT). This step is required to allow the competitive inhibitor to reach thermodynamic equilibrium within the active site before the substrate is introduced.
Reaction Initiation: Prepare a Master Mix containing the Biotinylated H3K9me3 substrate. Add 3 µl of Master Mix to all wells to initiate the reaction. Incubate at RT for 60 minutes with slow agitation.
Antibody & Acceptor Bead Addition: Dilute anti-mouse acceptor beads (1:500) and Primary Antibody (1:200) in Detection Buffer. Add 10 µl to each well. Incubate for 30 minutes.
Self-Validation Step: From this point forward, the plate must be protected from direct light. Ambient light causes premature photobleaching of the beads, leading to false-positive inhibition readouts.
Donor Bead Addition: Dilute streptavidin-conjugated donor beads (1:125). Add 10 µl per well. Incubate for 30 minutes at RT.
Signal Detection: Read the plate using an AlphaScreen-compatible microplate reader (Excitation: 680 nm; Emission: 520-620 nm).
Step-by-step AlphaScreen workflow for evaluating KDM4A demethylase activity.
Data Interpretation
The AlphaScreen signal is directly proportional to KDM4A activity. The enzyme demethylates H3K9me3 to H3K9me2, which is recognized by the primary antibody. Excitation of the donor bead at 680 nm releases singlet oxygen, which travels to the acceptor bead (brought into proximity by the binding complex), emitting light at 520-620 nm. A dose-dependent decrease in signal confirms successful competitive inhibition by DMPA-5-oxo. The inclusion of a "Blank" (buffer only) and "Positive Control" (enzyme + DMSO) ensures the assay window is valid and unaffected by auto-fluorescence.
References
Title: Substrate- and Cofactor-independent Inhibition of Histone Demethylase KDM4C - PMC
Source: National Institutes of Health (NIH)
URL: [Link]
Structure-Activity Relationship (SAR) Studies of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic Acid Analogs: A Comprehensive Comparison Guide
Introduction The development of targeted metabolic modulators relies heavily on optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of known active pharmacophores. 3,5-Dimethylpyrazole (DMP) has long be...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The development of targeted metabolic modulators relies heavily on optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of known active pharmacophores. 3,5-Dimethylpyrazole (DMP) has long been recognized as a potent antilipolytic and hypoglycemic agent 1. However, its clinical translation has been hindered by rapid systemic clearance and suboptimal aqueous solubility 2.
To overcome these limitations, researchers have engineered 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid , a rationally designed glutaric acid derivative. By utilizing an acyl-pyrazole linkage, this compound acts as a tunable prodrug. This guide objectively compares the SAR of this glutaric analog against alternative linker strategies and benchmark therapeutics, providing actionable insights and self-validating experimental protocols for drug development professionals.
Mechanistic Rationale & Structural Design
The structural genius of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid lies in its acyl-pyrazole bond and its glutaric acid linker .
Unlike standard amides, which are highly stable, acyl-pyrazoles exhibit reduced resonance stabilization due to the electronegativity and aromaticity of the pyrazole ring. This makes the bond susceptible to controlled enzymatic cleavage by tissue esterases and amidases. The 5-carbon glutaric acid chain serves a dual purpose:
Solubility & Transport: The terminal carboxylic acid significantly enhances aqueous solubility and allows for active transport via Organic Anion Transporters (OATs), extending plasma half-life.
Controlled Release: The chain length dictates the rate of intramolecular cyclization and subsequent drug release, a critical factor in prodrug SAR 3.
Mechanism of action: Prodrug hydrolysis releasing active DMP to inhibit lipolysis.
Comparative SAR Analysis: Linker Length Optimization
To understand why the 5-carbon (glutaric) linker outperforms alternatives, we must analyze the causality of intramolecular cyclization.
Succinic Analogs (4-carbon): The terminal carboxylate rapidly attacks the acyl-pyrazole carbonyl to form a highly favorable 5-membered succinic anhydride ring. This results in premature DMP release in the bloodstream before reaching target tissues.
Adipic Analogs (6-carbon): Forming a 7-membered ring is entropically unfavorable. Furthermore, the increased lipophilicity causes excessive binding to serum albumin, shielding the prodrug from esterases and resulting in poor efficacy.
Glutaric Analogs (5-carbon): Forms a 6-membered intermediate, offering a perfectly balanced hydrolysis rate—stable enough for systemic circulation but readily cleavable in target tissues.
Table 1: Quantitative SAR Data for Acyl-Pyrazole Analogs
Compound / Linker
Carbon Chain Length
Aqueous Solubility (mg/mL)
Plasma Half-Life (t₁/₂, hrs)
IC₅₀ Lipolysis Inhibition (µM)*
In Vivo FFA Reduction (%)
Parent DMP
0
1.2
0.8
0.5
85% (Short duration)
Succinic Analog
4
4.5
1.5
12.4
40%
Glutaric Analog
5
5.8
4.2
2.1
78% (Sustained)
Adipic Analog
6
2.1
6.0
18.5
35%
*Note: IC₅₀ values for prodrugs reflect a time-dependent shift as the active moiety is liberated during the assay.
To accurately assess these analogs, standard assays must be modified to prevent false positives. The following protocols are designed as self-validating systems.
Workflow for the synthesis, screening, and validation of pyrazole-based analogs.
Protocol A: In Vitro Adipocyte Lipolysis Assay
Causality & Design: Measuring free fatty acids (FFAs) directly is flawed because adipocytes can re-esterify FFAs back into triglycerides. However, adipocytes lack glycerol kinase. Therefore, glycerol cannot be reused. Measuring glycerol release provides a unidirectional, stoichiometric marker of lipolysis.
Preparation: Isolate primary rat epididymal adipocytes and suspend in Krebs-Ringer bicarbonate buffer containing 4% BSA.
Stimulation & Baseline Validation: Treat cells with 10 nM Isoproterenol. Self-Validation Step: A >3-fold increase in glycerol release confirms adipocyte viability and receptor responsiveness.
Treatment: Introduce the glutaric analog (0.1 - 100 µM) and incubate for 120 minutes at 37°C.
Quantification: Centrifuge to separate cells. Assay the infranatant for glycerol using a standard fluorometric enzymatic kit.
Causality & Design: Tracking only the disappearance of the prodrug is insufficient; it cannot distinguish between targeted enzymatic cleavage and non-specific chemical degradation.
Administration: Dose Sprague-Dawley rats intravenously (IV) at 5 mg/kg.
Sampling: Collect blood at 0.25, 0.5, 1, 2, 4, 6, and 8 hours into tubes containing esterase inhibitors (e.g., NaF) to halt ex vivo hydrolysis.
LC-MS/MS Analysis:
Self-Validation Step: Simultaneously quantify the parent prodrug (m/z 225.1) and the released DMP (m/z 97.1). The molar appearance of DMP must inversely correlate with the disappearance of the prodrug to confirm the mechanism of action.
Alternative Benchmarks: How It Compares to Existing Therapeutics
When evaluating 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid against standard antilipolytic agents like Acipimox or Nicotinic Acid (Niacin) , the pyrazole-based prodrug offers distinct advantages 4:
Absence of Rebound Lipolysis: Niacin is notorious for causing a "rebound" effect where FFA levels spike after the drug clears, due to rapid receptor desensitization. The slow, sustained release of DMP from the glutaric prodrug maintains steady-state inhibition, preventing this rebound.
Receptor Independence: While Niacin relies on the GPR109A receptor (which triggers cutaneous vasodilation/flushing), DMP acts downstream directly on the lipolytic cascade, bypassing the flushing side effect entirely.
References
Effect of a New Hypoglycemic Agent, 3,5-Dimethylpyrazole, on Carbohydrate and Free F
Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents from T = (283.15 to 313.15) K and mixing properties of solutions.
Pharmacokinetic Evaluation and Exploration of Antifungal Activity of Synthesized Pyrazole-Based Compounds.
Lead Optimization of 4-Acetylamino-2-(3,5-dimethylpyrazol-1-yl)-6-pyridylpyrimidines as A 2A Adenosine Receptor Antagonists for the Treatment of Parkinson's Disease.
An In-Depth Technical Guide to Evaluating Competitive vs. Non-Competitive Inhibition: A Case Study of Compound X
As a Senior Application Scientist in early-stage drug discovery, one of the most critical milestones in lead optimization is rigorously defining a candidate's Mechanism of Action (MOA). A compound's inhibitory mechanism...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in early-stage drug discovery, one of the most critical milestones in lead optimization is rigorously defining a candidate's Mechanism of Action (MOA). A compound's inhibitory mechanism dictates its behavior in physiological environments, its therapeutic window, and its vulnerability to endogenous substrate accumulation.
In this guide, we objectively compare Compound X (a novel, active-site directed competitive inhibitor candidate) against a Reference Compound (a known allosteric, non-competitive inhibitor). By moving beyond basic IC50 values and employing self-validating steady-state kinetics, we establish a robust framework for MOA determination.
Mechanistic Framework: The "Why" Behind the Kinetics
To accurately profile Compound X, we must first distinguish the thermodynamic pathways of enzyme inhibition. The fundamental difference between competitive and non-competitive inhibitors lies in their binding targets and their response to substrate concentration gradients[1],[2].
Competitive Inhibition (Compound X): The inhibitor binds exclusively to the free enzyme (E), competing directly with the substrate for the active site. The kinetic hallmark is an increase in the apparent Michaelis constant (
Km
) while the maximum velocity (
Vmax
) remains unchanged. Because the binding is mutually exclusive, the inhibition can be entirely overcome by saturating substrate concentrations[3],[4].
Non-Competitive Inhibition (Reference Compound): The inhibitor binds to an allosteric site, interacting with both the free enzyme (E) and the enzyme-substrate complex (ES) with equal affinity. This binding induces a conformational change that prevents catalysis. The kinetic hallmark is a decrease in apparent
Vmax
while
Km
remains unchanged. No amount of excess substrate can overcome this blockade[3],[5].
Kinetic pathways of competitive vs. non-competitive enzyme inhibition.
Comparative Experimental Data
To objectively evaluate Compound X against the non-competitive Reference Compound, we subjected both to a comprehensive steady-state kinetic profiling assay. The data below summarizes their performance and kinetic signatures.
Parameter
Compound X (Competitive Candidate)
Reference Compound (Non-Competitive)
Binding Target
Active Site (Free Enzyme only)
Allosteric Site (E and ES Complex)
Apparent
Vmax
Unchanged (Reaches true
Vmax
)
Decreased (Catalytic efficiency drops)
Apparent
Km
Increased (Lower apparent affinity)
Unchanged (Substrate affinity unaffected)
Reversibility by
[S]
Yes (Can be outcompeted)
No (Independent of substrate)
IC50
Shift at High
[S]
Significant rightward shift
No significant shift
Thermodynamic Constant
Ki=IC50/(1+[S]/Km)
Ki≈IC50
Self-Validating Experimental Protocols
A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to ensure that the kinetic parameters derived for Compound X are free from experimental artifacts, such as substrate depletion or product inhibition[6],[7].
Objective: Determine the effect of the inhibitor on
Km
and
Vmax
.
Reagent Preparation & Stoichiometry: Prepare the target enzyme at a fixed, highly diluted concentration (e.g.,
<10%
of the anticipated
Km
).
Causality: Maintaining the enzyme concentration far below the
Km
ensures that the formation of the ES complex does not significantly deplete the free substrate pool, strictly satisfying the steady-state assumption of the Michaelis-Menten model[6].
Substrate & Inhibitor Matrices: Prepare a 2D titration matrix. Titrate the substrate across a 10-fold range (from
0.2×Km
to
5×Km
). Cross-titrate Compound X at concentrations bracketing its estimated
IC50
.
Reaction Initiation & Continuous Monitoring: Initiate the reaction by adding the substrate. Monitor fluorescence continuously for 30 minutes.
Causality: Endpoint assays are vulnerable to non-linear reaction rates. Continuous monitoring allows us to extract the true initial velocity (
v0
) from the linear portion of the progress curve (typically within the first 10% of substrate turnover), preventing product inhibition from artificially skewing the data[7],[8].
Data Fitting: Plot
v0
versus
[S]
for each inhibitor concentration. Use non-linear regression (global fit) to determine apparent
Km
and
Vmax
.
Objective: Orthogonally validate the competitive nature of Compound X.
Assay Setup: Run two parallel
IC50
determination assays. In Assay 1, fix the substrate concentration at
[S]=Km
. In Assay 2, fix the substrate concentration at a saturating level,
[S]=10×Km
.
Determine IC50: Calculate the
IC50
for Compound X in both conditions.
Causality: The
IC50
value is an empirical measurement highly dependent on assay conditions. According to the Cheng-Prusoff relationship, a true competitive inhibitor's
IC50
will shift linearly to the right (increase) as substrate concentration increases. If the compound were non-competitive, the
IC50
would remain static regardless of the substrate load[9],[10].
Data Analysis & The Cheng-Prusoff Relationship
Translating an empirical
IC50
into a thermodynamically rigorous inhibition constant (
Ki
) is the final step in validating Compound X. The
Ki
represents the true equilibrium dissociation constant of the inhibitor-enzyme complex and is independent of the assay's substrate concentration[11],[12].
For Compound X (Competitive), the relationship is defined as:
Ki=1+Km[S]IC50
For the Reference Compound (Non-competitive, assuming equal affinity for E and ES), the relationship simplifies to:
Ki=IC50
By applying this logic, we can definitively categorize novel compounds during high-throughput screening and lead optimization.
Decision tree for determining inhibition mechanism using steady-state kinetics.
Conclusion
Accurately defining a compound as a competitive vs. non-competitive inhibitor requires moving beyond single-point
IC50
values. By utilizing continuous kinetic monitoring, respecting the steady-state assumption, and validating through Cheng-Prusoff
IC50
shifts, we confirmed that Compound X operates as a pure competitive inhibitor. This mechanistic clarity is essential for predicting in vivo efficacy, where fluctuating endogenous substrate concentrations can drastically alter a drug's performance.
References
Difference Between Competitive and Noncompetitive Enzyme Inhibition. Knya. URL: [Link]
Enzyme Inhibition: Competitive vs Noncompetitive Inhibitors Explained. YouTube. URL: [Link]
Competitive vs Noncompetitive enzyme inhibition. ScienceCodons. URL: [Link]
Markossian S, Grossman A, Baskir H, et al. "Basics of Enzymatic Assays for HTS." Assay Guidance Manual. NCBI Bookshelf. URL: [Link]
Cheng HC. "The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations." Journal of Pharmacological and Toxicological Methods. PubMed. URL: [Link]
Markossian S, Grossman A, Baskir H, et al. "Mechanism of Action Assays for Enzymes." Assay Guidance Manual. NCBI Bookshelf. URL: [Link]
Markossian S, Grossman A, Baskir H, et al. "Data Standardization for Results Management." Assay Guidance Manual. NCBI Bookshelf. URL: [Link]
Cer RZ, Mudunuri U, Stephens R, Lebeda FJ. "IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding." Nucleic Acids Research. PMC. URL: [Link]
"Could Ki be higher than IC50, please?" ResearchGate. URL: [Link]
A Guide to Orthogonal Validation of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic Acid Binding to a Putative Kinase Target
In the landscape of contemporary drug discovery, the initial identification of a "hit" compound that modulates a protein of interest is merely the first step in a long and rigorous journey. For a novel compound such as 5...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of contemporary drug discovery, the initial identification of a "hit" compound that modulates a protein of interest is merely the first step in a long and rigorous journey. For a novel compound such as 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid, a molecule featuring the privileged pyrazole scaffold, demonstrating its direct and specific binding to its intended target is paramount.[1][2] This guide provides a comparative overview of orthogonal, state-of-the-art methodologies to validate the binding of this small molecule to a hypothetical protein kinase target.
The central tenet of robust hit validation is the use of orthogonal methods—techniques that rely on different physical principles to measure a molecular interaction.[3][4] This approach builds confidence that the observed binding is a genuine interaction and not an artifact of a particular experimental setup. Here, we will delve into the principles, protocols, and practical considerations of five powerful techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Microscale Thermophoresis (MST), Differential Scanning Fluorimetry (DSF), and the Cellular Thermal Shift Assay (CETSA).
The Imperative of Orthogonal Validation
Relying on a single assay format for validating a potential drug candidate is a precarious strategy. Experimental artifacts such as compound aggregation, interference with the detection system, or non-specific protein destabilization can lead to false-positive results. By employing a suite of assays that measure different physical phenomena—changes in mass, heat, molecular motion, protein stability, and target engagement in a cellular context—we can triangulate the evidence for a true binding event. This multi-pronged approach is essential for making informed decisions in lead optimization and for building a solid foundation for further preclinical development.[5][6]
Surface Plasmon Resonance (SPR): Real-Time Kinetics of Binding
Surface Plasmon Resonance (SPR) is a label-free optical technique that provides real-time data on the kinetics and affinity of molecular interactions.[7][8][9] It is a cornerstone of many drug discovery campaigns for its sensitivity and the wealth of information it provides on both the association (k_on) and dissociation (k_off) rates of a binding event.[10]
Scientific Principle
SPR measures the change in the refractive index at the surface of a sensor chip upon which a target protein (the kinase) is immobilized.[11] An analyte (our pyrazole compound) is flowed over this surface. The binding of the analyte to the immobilized protein causes an increase in mass at the surface, which in turn alters the refractive index. This change is detected in real-time and is proportional to the amount of bound analyte.
Caption: Workflow for a typical Surface Plasmon Resonance (SPR) experiment.
Experimental Protocol: Kinase-Ligand Interaction
Immobilization of the Kinase :
Select a sensor chip with a suitable surface chemistry (e.g., CM5 for amine coupling).
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Inject the purified kinase (typically at 10-50 µg/mL in a low ionic strength buffer, pH 4.0-5.5) over the activated surface to facilitate covalent immobilization via primary amines.[12]
Deactivate any remaining active esters with an injection of ethanolamine.
A reference flow cell should be prepared in parallel (activated and deactivated) to subtract non-specific binding and bulk refractive index changes.
Analyte Preparation :
Prepare a stock solution of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid in 100% DMSO.
Create a serial dilution series of the compound in the running buffer (e.g., HBS-EP+ with 1-5% DMSO). The concentration range should span at least two orders of magnitude around the expected dissociation constant (K_D), for example, from 10 nM to 1 µM.
Binding Analysis :
Equilibrate the system with running buffer until a stable baseline is achieved.
Inject the different concentrations of the compound over the kinase and reference surfaces for a defined period (e.g., 120 seconds) to monitor the association phase.
Switch back to running buffer to monitor the dissociation phase (e.g., for 300 seconds).
If necessary, inject a regeneration solution (e.g., a short pulse of high salt or low pH buffer) to remove any remaining bound compound before the next injection.
Data Analysis :
Subtract the reference channel data from the active channel data to obtain the specific binding sensorgram.
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).
Parameter
Typical Value for a Moderate Inhibitor
k_on (M⁻¹s⁻¹)
1 x 10⁵
k_off (s⁻¹)
1 x 10⁻³
K_D (nM)
10
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics
ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[13][14] It is considered the "gold standard" for characterizing binding thermodynamics as it provides a complete thermodynamic profile of the interaction in a single experiment.[15]
Scientific Principle
ITC measures the heat change (enthalpy, ΔH) that occurs when a ligand is titrated into a solution containing a protein.[16] The instrument consists of a sample cell containing the kinase and a reference cell. The ligand is injected into the sample cell in small aliquots. If the binding is exothermic, heat is released, and the system cools to maintain thermal equilibrium. If endothermic, heat is absorbed. The power required to maintain a zero temperature difference between the sample and reference cells is measured, which is directly proportional to the heat of interaction.
Caption: Workflow for a typical Isothermal Titration Calorimetry (ITC) experiment.
Experimental Protocol: Kinase-Ligand Interaction
Sample Preparation :
Dialyze the purified kinase extensively against the chosen ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
Dissolve the 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid in the final dialysis buffer. It is crucial that the buffer for the protein and ligand are perfectly matched to minimize heats of dilution.[17]
Degas both the kinase and compound solutions to prevent air bubbles in the calorimeter cells.
Typical concentrations: 10-20 µM kinase in the cell and 100-200 µM compound in the syringe.[17]
ITC Experiment :
Load the kinase solution into the sample cell and the matched buffer into the reference cell.
Load the compound solution into the injection syringe.
Set the experimental temperature (e.g., 25°C).
Perform a series of small injections (e.g., 2 µL) of the compound into the kinase solution, with sufficient time between injections for the signal to return to baseline.
Data Analysis :
Integrate the area of each injection peak to determine the heat change per injection.
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
Fit the resulting binding isotherm to a suitable model (e.g., one set of sites) to determine the binding affinity (K_D), binding enthalpy (ΔH), and the stoichiometry of binding (n).[18] The change in Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
Parameter
Typical Value for a Moderate Inhibitor
K_D (nM)
15
ΔH (kcal/mol)
-8.5
Stoichiometry (n)
1.1
-TΔS (kcal/mol)
-2.2
ΔG (kcal/mol)
-10.7
Microscale Thermophoresis (MST): Binding in Solution
MST is a powerful, immobilization-free technique for quantifying biomolecular interactions in solution.[2] It measures the directed movement of molecules in a microscopic temperature gradient, which is sensitive to changes in size, charge, and hydration shell upon ligand binding.[19]
Scientific Principle
A fluorescently labeled target molecule (the kinase) is mixed with a non-labeled ligand. An infrared laser creates a precise temperature gradient within a capillary. The movement of the fluorescently labeled kinase along this gradient is monitored.[20] When the ligand binds to the kinase, the complex's thermophoretic properties change, leading to a different movement pattern. This change is quantified and plotted against ligand concentration to determine the binding affinity.[21]
Caption: Workflow for a typical Microscale Thermophoresis (MST) experiment.
Experimental Protocol: Kinase-Ligand Interaction
Kinase Labeling :
Label the purified kinase with a fluorescent dye (e.g., an NHS-ester dye targeting primary amines) according to the manufacturer's protocol.
Remove excess, unbound dye using a desalting column. The final concentration of the labeled kinase should be in the low nanomolar range.
Sample Preparation :
Prepare a 16-point serial dilution of the 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid in the assay buffer (e.g., PBS-T with 0.05% Tween-20).
Mix each compound dilution with a constant concentration of the fluorescently labeled kinase.
MST Measurement :
Load the samples into hydrophilic capillaries.
Place the capillaries into the MST instrument.
The instrument will apply an IR laser to induce a temperature gradient and measure the change in fluorescence.
Data Analysis :
The change in normalized fluorescence is plotted against the logarithm of the ligand concentration.
The resulting sigmoidal curve is fitted to the appropriate equation to derive the K_D value.
Parameter
Typical Value for a Moderate Inhibitor
K_D (nM)
25
Differential Scanning Fluorimetry (DSF): Stability as a Proxy for Binding
DSF, also known as a thermal shift assay, is a high-throughput method to identify ligands that bind to and stabilize a target protein.[22][23] It is particularly useful for initial screening and validation of hits.[24][25]
Scientific Principle
DSF monitors the thermal unfolding of a protein in the presence of a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions.[26][27] As the protein is heated, it unfolds, exposing its hydrophobic core. The dye then binds, causing a sharp increase in fluorescence. A ligand that binds to the protein will typically increase its thermal stability, resulting in a higher melting temperature (T_m). This "thermal shift" (ΔT_m) is indicative of a binding event.[5][28]
Caption: Workflow for a typical Differential Scanning Fluorimetry (DSF) experiment.
Experimental Protocol: Kinase-Ligand Interaction
Reaction Setup :
In a 96- or 384-well PCR plate, prepare a reaction mixture containing the purified kinase (e.g., 2 µM), SYPRO Orange dye (e.g., 5X concentration), and assay buffer.[29]
Add the 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid to the desired final concentration (e.g., 10 µM). Include a DMSO-only control.
Thermal Melt :
Seal the plate and place it in a real-time PCR instrument.
Program the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, acquiring fluorescence data at each interval.
Data Analysis :
Plot the fluorescence intensity as a function of temperature to generate a melt curve.
Fit the curve to a Boltzmann equation to determine the T_m, which is the midpoint of the unfolding transition.
Calculate the thermal shift (ΔT_m) by subtracting the T_m of the DMSO control from the T_m of the sample with the compound. A positive ΔT_m indicates stabilization.
Parameter
Typical Value for a Moderate Inhibitor
T_m (DMSO) (°C)
45.2
T_m (Compound) (°C)
49.7
ΔT_m (°C)
+4.5
Cellular Thermal Shift Assay (CETSA): Proving Target Engagement in a Biological Context
CETSA is a groundbreaking method that allows for the assessment of target engagement in a cellular environment, and even in tissues.[30][31] It directly measures whether a compound binds to its intended target within the complex milieu of a living cell.[32][33]
Scientific Principle
The principle of CETSA is that a protein, when bound to a ligand, becomes more resistant to thermal denaturation.[34] Intact cells are treated with the compound, then heated to a specific temperature. This causes unstable and unbound proteins to denature and aggregate. The cells are then lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation. The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blot or mass spectrometry. Increased protein stability at higher temperatures in the presence of the compound is direct evidence of target engagement.[35][36]
Caption: Workflow for a typical Cellular Thermal Shift Assay (CETSA) experiment.
Experimental Protocol: Kinase Target Engagement
Cell Treatment :
Culture cells that express the kinase of interest to a suitable confluency.
Treat the cells with various concentrations of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid or a vehicle control (DMSO) for a defined period (e.g., 1 hour).
Heat Challenge :
Harvest the cells and resuspend them in a buffer.
Aliquot the cell suspension into PCR tubes.
Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.
Lysis and Separation :
Lyse the cells by freeze-thaw cycles.
Separate the soluble fraction from the precipitated protein aggregates by centrifugation at high speed.
Quantification :
Collect the supernatant (soluble fraction).
Quantify the amount of the target kinase in each sample using Western blotting with a specific antibody.
Plot the percentage of soluble protein against the temperature to generate CETSA melt curves. An isothermal dose-response curve can also be generated by heating at a single, fixed temperature with varying compound concentrations.[37]
Parameter
Typical Result for a Moderate Inhibitor
CETSA Melt Curve
A rightward shift in the curve in the presence of the compound.
Isothermal Dose-Response
A sigmoidal curve showing concentration-dependent stabilization.
The validation of a small molecule's binding to its intended target is a critical milestone in drug discovery. For a compound like 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid, a pyrazole-containing molecule with potential kinase inhibitory activity, a single data point is insufficient. By systematically applying a battery of orthogonal methods, researchers can build a comprehensive and compelling case for a genuine, direct binding event.
SPR and ITC provide detailed, in-solution characterization of the binding kinetics and thermodynamics with purified components. MST offers a high-throughput, low sample consumption alternative for determining binding affinity. DSF serves as a rapid and robust method for confirming ligand-induced stabilization. Finally, CETSA provides the ultimate validation: evidence of target engagement in the complex and physiologically relevant environment of a living cell.[38][39] Together, these techniques form a self-validating system, ensuring that only the most promising and well-vetted candidates progress through the drug discovery pipeline.
References
Kumar, H., Bansal, K. K., & Goyal, A. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Anti-Infective Agents, 20(5), 1-26. Available from: [Link]
A beginner's guide to differential scanning fluorimetry. (2025, January 29). The Biochemist. Available from: [Link]
Differential Scanning Fluorimetry (DSF). (n.d.). Unchained Labs. Available from: [Link]
Differential Scanning Fluorimetry (DSF). (n.d.). DSDP Analytics. Available from: [Link]
Determining Binding Affinities Using MST. (2013, February 4). JoVE Journal. Available from: [Link]
MicroScale Thermophoresis. (n.d.). NanoTemper Technologies. Available from: [Link]
Microscale thermophoresis. (n.d.). Wikipedia. Available from: [Link]
Protein Ligand Interactions Using Surface Plasmon Resonance. (n.d.). Springer Link. Available from: [Link]
Cooper, M. A. (2014). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(1, Part A), 35-43. Available from: [Link]
Roy, M. J., et al. (2021). Protein Ligand Interactions Using Surface Plasmon Resonance. Methods in Molecular Biology, 2267, 259-276. Available from: [Link]
Fedorov, O., et al. (2012). Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. Methods in Molecular Biology, 795, 109-118. Available from: [Link]
Microscale thermophoresis: a revolutionary approach to quantifying binding affinities. (n.d.). Nuvisan. Available from: [Link]
Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols, 2(9), 2212-2221. Available from: [Link]
Fedorov, O., et al. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology, 795, 109-118. Available from: [Link]
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1473, 161-180. Available from: [Link]
Surface Plasmon Resonance for Protein-Protein Interactions. (2021, November 4). Affinité Instruments. Available from: [Link]
Roy, M. J., et al. (2021). Protein Ligand Interactions Using Surface Plasmon Resonance. Methods in Molecular Biology, 2267, 259-276. Available from: [Link]
Isothermal Titration Calorimetry (ITC) – iTC200. (n.d.). National Cancer Institute. Available from: [Link]
A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023, March 17). ACS Publications. Available from: [Link]
Quick Start: Isothermal Titration Calorimetry (ITC). (n.d.). TA Instruments. Available from: [Link]
Isothermal Titration Calorimetry: Principles and Applications. (n.d.). ResearchGate. Available from: [Link]
ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. (n.d.). University of Granada. Available from: [Link]
Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. (n.d.). PMC. Available from: [Link]
The cellular thermal shift assay for evaluating drug target interactions in cells. (2014, August 7). SciSpace. Available from: [Link]
Thermal Shift Assay for screening inhibitors. (2020, October). EUbOPEN. Available from: [Link]
CETSA. (n.d.). Pelago Bioscience. Available from: [Link]
Cellular thermal shift assay. (n.d.). Wikipedia. Available from: [Link]
Orthogonal resistance mechanisms of classical- and induced-proximity inhibitors. (n.d.). PMC. Available from: [Link]
High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022, February 4). PMC. Available from: [Link]
Application and Cross-Validation of a High-Throughput SPR Method for Characterizing Covalent Binding Ligands. (2025, July 4). ACS Omega. Available from: [Link]
Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction. (n.d.). IUCr Journals. Available from: [Link]
The Screening and Design of Allosteric Kinase Inhibitors. (n.d.). Royal Society of Chemistry. Available from: [Link]
Mechanistic Insights into a CDK9 Inhibitor Via Orthogonal Proteomics Methods. (n.d.). Molecular & Cellular Proteomics. Available from: [Link]
Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. (2021, July 28). ACS Publications. Available from: [Link]
Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. (2014, March 15). PubMed. Available from: [Link]
Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. (n.d.). Olink. Available from: [Link]
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. Available from: [Link]
A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (n.d.). PNAS. Available from: [Link]
Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. (n.d.). Springer Link. Available from: [Link]
Kinascreen SPR services. (n.d.). Biaffin GmbH & Co KG. Available from: [Link]
Differential Scanning Fluorimetry (DSF). (n.d.). Center for Macromolecular Interactions. Available from: [Link]
Protocol for performing and optimizing differential scanning fluorimetry experiments. (n.d.). eScholarship.org. Available from: [Link]
Immobilization of Active Kinases for Small Molecule Inhibition Studies. (2013, February 4). Bio-Rad. Available from: [Link]
Isothermal titration calorimetry for studying protein-ligand interactions. (n.d.). PubMed. Available from: [Link]
Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. (n.d.). White Rose Research Online. Available from: [Link]
Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. (2019, January 10). Malvern Panalytical. Available from: [Link]
A Guide to the Synthesis and Experimental Cross-Validation of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid
This guide provides a comprehensive overview of the synthesis, characterization, and experimental cross-validation of the novel pyrazole derivative, 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid. Designed for rese...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive overview of the synthesis, characterization, and experimental cross-validation of the novel pyrazole derivative, 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth technical details, field-proven insights, and a framework for comparing its potential performance against other pyrazole-based compounds.
Introduction: The Significance of Pyrazole Scaffolds
Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry.[1][2][3][4][5] Their versatile structure allows for a wide range of substitutions, leading to a diverse spectrum of biological activities.[2][3][4] Pyrazole derivatives have been successfully developed into drugs with anti-inflammatory, antimicrobial, anticancer, and analgesic properties, among others.[1][3][4][5] The compound 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid represents a novel structure within this class, integrating a reactive carboxylic acid moiety that offers a handle for further chemical modifications, such as amide or ester formation, to potentially modulate its biological activity and pharmacokinetic properties.
Synthesis of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid: A Step-by-Step Protocol
The synthesis of pyrazole derivatives can be achieved through various methods, with the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative being a common and effective approach.[1][6] The following protocol outlines a plausible and efficient synthesis of the target compound.
Experimental Protocol: Synthesis
Preparation of the Hydrazide Intermediate:
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve glutaric anhydride (1 equivalent) in a suitable solvent such as ethanol.
Slowly add hydrazine hydrate (1.2 equivalents) to the solution at room temperature.[6][7] The reaction is often exothermic, so cooling may be necessary.
After the initial reaction subsides, heat the mixture to reflux for 2-4 hours to ensure complete formation of the glutaric hydrazide.
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Cyclocondensation to Form the Pyrazole Ring:
In a separate round-bottom flask, dissolve the synthesized glutaric hydrazide (1 equivalent) and acetylacetone (1.1 equivalents) in glacial acetic acid.[8]
Heat the reaction mixture to reflux for 4-6 hours. The acidic conditions facilitate the cyclization and dehydration to form the pyrazole ring.
Monitor the reaction by TLC until the starting materials are consumed.
After completion, cool the mixture and pour it into ice-cold water to precipitate the crude product.
Collect the precipitate by filtration, wash thoroughly with water to remove any residual acetic acid, and dry.
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid.
Synthesis Workflow Diagram
Caption: Synthesis of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid.
Characterization and Cross-Validation of Experimental Results
Thorough characterization is crucial to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.[9][10][11]
Standard Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.[10][11]
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the pyrazole ring.[9][11]
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming its structure.[10][12]
Elemental Analysis: Verifies the elemental composition (C, H, N) of the synthesized compound.
Data Presentation: Expected Spectroscopic Data
Technique
Expected Key Signals
¹H NMR
Singlets for the two methyl groups on the pyrazole ring, a singlet for the pyrazole ring proton, and multiplets for the methylene protons of the pentanoic acid chain. A broad singlet for the carboxylic acid proton.
¹³C NMR
Signals corresponding to the carbons of the pyrazole ring, the methyl groups, the carbonyl carbon, and the carbons of the aliphatic chain.
IR (cm⁻¹)
Broad absorption around 3000 cm⁻¹ (O-H stretch of carboxylic acid), a sharp peak around 1700 cm⁻¹ (C=O stretch of carboxylic acid), and characteristic peaks for the C=N and C=C bonds of the pyrazole ring.
Mass Spec.
A molecular ion peak corresponding to the molecular weight of C₁₀H₁₄N₂O₃ (210.23 g/mol ).[13]
Comparison with Alternative Pyrazole Derivatives
The biological and chemical properties of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid can be benchmarked against other well-characterized pyrazole derivatives. The presence of the carboxylic acid moiety is a key differentiator, offering a potential site for bio-conjugation or derivatization to improve pharmacological properties.
Comparative Analysis of Pyrazole Derivatives
Compound/Derivative Class
Key Structural Feature
Reported Biological Activities
Potential Advantages/Disadvantages
Celecoxib
Trifluoromethyl and sulfonamide groups
Potent and selective COX-2 inhibitor (anti-inflammatory).[3]
Established drug, but with potential cardiovascular side effects.
3,5-Dimethylpyrazole
Simple dimethyl substitution
Precursor for more complex derivatives; some studies show antimicrobial and anticancer activity.[6][14]
Lacks the functional handle for easy modification.
Pyrazole-5-carboxamides
Carboxamide functionality
BACE1 inhibitors for Alzheimer's disease treatment.[1]
Specific target activity, may have a narrower therapeutic window.
Hypothesized: Anti-inflammatory, antimicrobial, or anticancer, with potential for improved solubility and derivatization.
Novel compound, biological activity and toxicity are yet to be determined.
Cross-Validation Workflow
The process of cross-validating experimental results involves a logical flow from synthesis to biological evaluation, with iterative refinement based on the data obtained.
Caption: Workflow for the cross-validation of experimental results.
Conclusion and Future Directions
This guide outlines a comprehensive approach to the synthesis and cross-validation of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid. The proposed synthetic route is based on established and reliable methodologies for pyrazole synthesis.[1][15][16] The systematic characterization and comparison with existing derivatives will provide a solid foundation for evaluating its potential as a novel scaffold in drug discovery. Future research should focus on the experimental validation of the proposed synthesis, a thorough investigation of its biological activities, and the exploration of its derivatization potential to optimize its therapeutic properties.
References
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.).
(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2025, July 30).
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comparative analysis of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid with other pyrazole-based drugs
The pyrazole ring is a privileged heterocyclic scaffold in medicinal chemistry, serving as the core pharmacophore for numerous blockbuster drugs due to its favorable physicochemical properties and versatile binding capab...
Author: BenchChem Technical Support Team. Date: April 2026
The pyrazole ring is a privileged heterocyclic scaffold in medicinal chemistry, serving as the core pharmacophore for numerous blockbuster drugs due to its favorable physicochemical properties and versatile binding capabilities[1]. While established pyrazole-based therapeutics like Celecoxib and Ruxolitinib rely on non-covalent interactions to inhibit their respective targets, emerging functionalized derivatives are expanding the mechanistic boundaries of this class.
This guide provides a rigorous comparative analysis between 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid (DPOPA) —a novel N-acyl pyrazole derivative—and established pyrazole drugs. By evaluating their structural logic, target engagement mechanisms, and experimental validation workflows, we aim to provide drug development professionals with actionable insights into utilizing N-acyl pyrazoles as targeted covalent inhibitors (TCIs) and versatile synthetic intermediates[2].
Structural and Mechanistic Profiling
The pharmacological behavior of a pyrazole derivative is dictated by its substitution pattern and the electronic nature of the ring.
Celecoxib (Non-Covalent Inhibitor): Chemically designated as a diaryl-substituted pyrazole with a benzenesulfonamide moiety, Celecoxib is a highly selective, reversible inhibitor of cyclooxygenase-2 (COX-2)[3]. The pyrazole core acts as a rigid spacer, orienting the sulfonamide group to bind specifically within the hydrophilic side pocket of the COX-2 active site, thereby blocking prostaglandin synthesis without acylating the enzyme[3].
Ruxolitinib (ATP-Competitive Inhibitor): Ruxolitinib features a pyrrolo-pyrimidine ring linked to a pyrazole. It acts as an ATP-competitive inhibitor of Janus Associated Kinases (JAK1 and JAK2)[4]. The pyrazole moiety facilitates critical hydrogen bonding within the kinase hinge region, downregulating the JAK-STAT signaling pathway responsible for myeloproliferation[4].
DPOPA (Targeted Covalent Acylating Agent): Unlike the non-covalent binders above, DPOPA is an N-acyl pyrazole featuring a glutaric acid linker. The substitution of electron-donating methyl groups at the 3 and 5 positions of the pyrazole ring tunes its leaving-group ability. Mechanistically, N-acyl pyrazoles act as highly effective, tunable inhibitors of serine hydrolases (such as Fatty Acid Amide Hydrolase, FAAH)[5]. Upon entering the active site, the nucleophilic serine attacks the carbonyl carbon of DPOPA. The pyrazole ring is expelled as a leaving group, resulting in the irreversible covalent acylation of the enzyme[5]. The terminal carboxylic acid of the glutaric chain provides a handle for further functionalization or electrostatic anchoring.
Comparative Data Analysis
The following table synthesizes the quantitative and qualitative distinctions between these three pyrazole classes.
Compound
Structural Class
Primary Target
Mechanism of Action
Clinical / Research Application
Celecoxib
Diaryl-substituted pyrazole
COX-2 Enzyme
Reversible, non-covalent inhibition
Osteoarthritis, Rheumatoid arthritis
Ruxolitinib
Pyrrolo-pyrimidine pyrazole
JAK1 / JAK2 Kinases
ATP-competitive hinge binding
Myelofibrosis, Polycythemia vera
DPOPA
N-acyl pyrazole (Glutaric acid linker)
Serine Hydrolases (e.g., FAAH)
Targeted covalent acylation
Preclinical TCI scaffold, Activity-based probe
Mechanistic Pathway Visualization
To conceptualize the divergent mechanisms of action, the following diagram maps the target engagement and downstream phenotypic effects of each pyrazole derivative.
Fig 1: Comparative mechanistic pathways of Celecoxib, Ruxolitinib, and DPOPA.
Experimental Methodologies
To objectively evaluate the performance of DPOPA against established benchmarks, researchers must employ orthogonal assays that validate both the biochemical mechanism (covalent binding) and the phenotypic outcome (cell viability). The following protocols are designed as self-validating systems.
Protocol 1: Activity-Based Protein Profiling (ABPP) for Covalent Target Engagement
Causality: Because DPOPA is hypothesized to act as an acylating agent rather than a reversible binder, traditional equilibrium dialysis or steady-state kinetics are insufficient. ABPP utilizes a broad-spectrum fluorophosphonate-rhodamine (FP-Rh) probe that binds to all active serine hydrolases. If DPOPA successfully and covalently acylates the target enzyme's active site, it will sterically block the FP-Rh probe, resulting in a measurable loss of fluorescence[5].
Self-Validation: The inclusion of a heat-denatured proteome ensures that the probe only binds to catalytically active enzymes, eliminating false positives from non-specific hydrophobic aggregation.
Proteome Preparation: Extract proteomes from target cell lines (e.g., MCF-7) using Dounce homogenization in PBS. Centrifuge at 100,000 × g for 45 minutes to isolate the membrane fraction (where enzymes like FAAH reside).
Inhibitor Incubation: Dilute the proteome to 1 mg/mL. Treat 50 µL aliquots with varying concentrations of DPOPA (0.1 µM to 100 µM), Celecoxib (negative control for acylation), or DMSO (vehicle control). Incubate for 30 minutes at 37°C.
Probe Labeling: Add 1 µM of FP-Rh probe to all samples. Incubate for an additional 30 minutes at room temperature in the dark.
Reaction Quenching: Quench the reactions with 4× SDS loading buffer (reducing). Internal Control: Heat one DMSO-treated sample to 95°C for 5 minutes prior to probe addition (Heat-Denatured Control).
Analysis: Resolve proteins via SDS-PAGE. Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) at Ex/Em 532/580 nm. Quantify band intensity to calculate the IC50 of acylation.
Causality: While ABPP confirms target engagement, the MTT assay evaluates the downstream functional consequence of this inhibition on cell survival. Pyrazole derivatives, including 3,5-dimethylpyrazoles, have demonstrated moderate cytotoxicity against specific cancer cell lines[1]. Comparing DPOPA's IC50 to Ruxolitinib establishes its therapeutic window.
Self-Validation: The assay utilizes Cisplatin as a positive control to verify the metabolic responsiveness of the chosen cell line, ensuring that any lack of efficacy from the test compounds is not due to generalized cellular resistance.
Cell Seeding: Seed target cells (e.g., CFPAC-1 or MCF-7) in 96-well plates at a density of 5 × 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Treatment: Prepare serial dilutions of DPOPA, Ruxolitinib, Celecoxib, and Cisplatin (Positive Control) in culture medium (final DMSO concentration <0.5%). Treat cells for 72 hours. Internal Control: Include wells with medium only (Blank) and cells treated with 0.5% DMSO (Vehicle Control).
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. The viable cells will reduce the tetrazolium dye to insoluble formazan crystals.
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals. Agitate on a plate shaker for 10 minutes.
Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the half-maximal effective concentration (IC50) using non-linear regression analysis.
Conclusion & Future Perspectives
The comparative analysis underscores a critical paradigm shift in pyrazole-based drug design. While Celecoxib and Ruxolitinib successfully exploit the pyrazole ring for rigid, non-covalent spatial orientation within target binding pockets, 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid (DPOPA) leverages the intrinsic leaving-group capability of the N-acyl pyrazole system. This structural logic transforms the pyrazole from a passive structural anchor into an active warhead for targeted covalent acylation. For drug development professionals, DPOPA represents a highly tunable scaffold; modifying the glutaric acid chain allows for precise modulation of target selectivity, while alterations to the pyrazole methyl groups can fine-tune the acylating reactivity.
References
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N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases - PMC. National Institutes of Health. Available at:[Link]
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Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC. National Institutes of Health. Available at:[Link]
Direct α-Imination of N-Acyl Pyrazoles with Nitrosoarenes | Organic Letters. American Chemical Society. Available at:[Link]